TM5275 sodium
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C28H28ClN3NaO5 |
|---|---|
分子量 |
545.0 g/mol |
InChI |
InChI=1S/C28H28ClN3O5.Na/c29-22-11-12-24(23(17-22)28(35)36)30-25(33)18-37-19-26(34)31-13-15-32(16-14-31)27(20-7-3-1-4-8-20)21-9-5-2-6-10-21;/h1-12,17,27H,13-16,18-19H2,(H,30,33)(H,35,36); |
InChIキー |
YFKMLXPWGZOTJO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COCC(=O)NC4=C(C=C(C=C4)Cl)C(=O)O.[Na] |
製品の起源 |
United States |
Foundational & Exploratory
TM5275 sodium mechanism of action
An In-depth Technical Guide to the Mechanism of Action of TM5275 Sodium
Introduction
Core Mechanism of PAI-1 Inhibition
References
- 1. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Narrative Review on Plasminogen Activator Inhibitor-1 and Its (Patho)Physiological Role: To Target or Not to Target? [mdpi.com]
TM5275: A Technical Guide to a Novel PAI-1 Inhibitor and its Therapeutic Pathways
Audience: Researchers, scientists, and drug development professionals.
Core Mechanism of Action: Inhibition of PAI-1
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Allosteric Modulation of PAI-1 by TM5275: A Technical Overview of the Binding Site and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to PAI-1 and TM5275
Quantitative Analysis of PAI-1 Inhibition
The inhibitory potential of TM5275 and other related compounds has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of PAI-1 Inhibitors
| Compound | Target | IC50 | Reference(s) |
| TM5275 sodium | PAI-1 | 6.95 μM | |
| TM5441 | PAI-1 | 9.7 - 60.3 μM | |
| Tiplaxtinin (PAI-039) | PAI-1 | 2.7 μM | |
| Aleplasinin (PAZ-417) | PAI-1 | 655 nM | |
| Toddalolactone | PAI-1 | 37.31 ± 3.23 μM | |
| Loureirin B | PAI-1 | 26.10 μM |
Table 2: In Vitro Cellular Effects of TM5275
| Cell Line | TM5275 Concentration | Observed Effect | Reference(s) |
| Vascular Endothelial Cells (VECs) | 20 and 100 μM | Prolonged retention of tPA-GFP | |
| ES-2 and JHOC-9 (Ovarian Cancer) | 70 - 100 μM | Decreased cell viability at 72h | |
| ES-2 and JHOC-9 (Ovarian Cancer) | 100 μM | Suppressed cell growth (48h - 96h) | |
| HT1080 and HCT116 (Cancer) | 50 μM | Induced intrinsic apoptosis |
Table 3: In Vivo Pharmacokinetic and Pharmacodynamic Properties of TM5275 (Rat Models)
| Parameter | Dosage | Value | Model | Reference(s) |
| Antithrombotic Effect | 10 mg/kg | 60.9 ± 3.0 mg (clot weight) | Thrombosis Model | |
| Antithrombotic Effect | 50 mg/kg | 56.8 ± 2.8 mg (clot weight) | Thrombosis Model | |
| Peak Plasma Concentration | 10 mg/kg (oral) | 17.5 ± 5.2 μM | Pharmacokinetics |
The TM5275 Binding Site on PAI-1
Mechanism of Action: Allosteric Modulation
The Branched Pathway of Serpin Inhibition
Serpin-protease interactions follow a branched pathway. In the inhibitory pathway, the protease cleaves the P1-P1' bond in the serpin's RCL, leading to a rapid conformational change where the cleaved RCL inserts into β-sheet A. This traps the protease in a stable, inactive acyl-enzyme intermediate. Alternatively, in the substrate pathway, the acyl-enzyme intermediate is hydrolyzed, releasing the active protease and a cleaved, inactive serpin.
TM5275-Induced Substrate Behavior
Downstream Signaling Effects
Key Experimental Protocols
Computational Docking (Representative Protocol)
-
Ligand Preparation: Generate a 3D structure of TM5275. Assign appropriate atom types and charges and generate possible conformations.
PAI-1/tPA Interaction Assay (SDS-PAGE)
-
SDS-PAGE: Stop the reaction by adding SDS-PAGE loading buffer. Separate the reaction products on a polyacrylamide gel.
Cell-Based Fibrinolysis Assay (Microscopy)
-
Cell Culture: Culture vascular endothelial cells (VECs) that are engineered to express GFP-tagged tPA (tPA-GFP).
-
Treatment: Treat the cells with TM5275 (e.g., 20 and 100 µM) or a vehicle control.
-
Fibrin Clot Formation: Add plasminogen and fibrinogen to the cell culture to form a fibrin clot on and around the cells.
-
Live-Cell Imaging: Use confocal laser scanning microscopy to monitor the dissolution of the fibrin clot over time. An increased rate of clot lysis in the presence of TM5275 demonstrates enhanced fibrinolytic activity.
Conclusion and Future Directions
References
- 1. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PAI-1 Antiproteolytic Activity Against tPA by RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
The Structure-Activity Relationship of TM5275 Sodium: A Technical Guide for Drug Development Professionals
Core Concepts: The Significance of PAI-1 Inhibition
TM5275, with the chemical name sodium 5-chloro-2-[({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethoxy}acetyl)amino]benzoate, emerged from structure-activity relationship studies of its precursor, TM5007, as a derivative with an improved inhibitory profile and better oral bioavailability.
Quantitative Data Summary
| Compound | Chemical Structure | PAI-1 IC50 (µM) | Key Features |
| TM5275 | Sodium 5-chloro-2-[({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethoxy}acetyl)amino]benzoate | 6.95[2] | Orally bioavailable small molecule.[3] |
| TM5007 | Structure not readily available in public domain | Data not readily available | Precursor to TM5275.[4] |
| TM5441 | Derivative of TM5275, structure not detailed in sources | Data not readily available | A derivative of TM5275 with reported suppressive effects in murine fatty liver models. |
| TM5614 | Derivative of TM5275, structure not detailed in sources | Data not readily available | A clinical candidate developed from the TM5275 scaffold.[5] |
Structure-Activity Relationship (SAR) Insights
The development of TM5275 and its more advanced analogs has been guided by key structural modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties.
The general structure of TM5275 consists of three main moieties:
-
A substituted chlorobenzoate group.
-
An amide linkage to an ethoxyacetyl group.
-
A terminal diphenylmethylpiperazine group.
Systematic modifications of these regions in the reported 1,400-analog series likely explored the impact of:
-
Substituents on the benzoate ring: Altering the position and nature of the halogen and other functional groups to optimize binding affinity and selectivity.
-
Derivatives of the piperazine and diphenylmethyl groups: Exploring different cyclic amines and aromatic substitutions to enhance potency and modulate physicochemical properties like solubility and metabolic stability.
The progression from TM5275 to the clinical candidate TM5614 underscores the success of these optimization efforts in improving the overall drug-like properties of the initial lead compound.
Experimental Protocols
The evaluation of TM5275 and its analogs relies on a series of well-defined in vitro and in vivo experiments.
In Vitro PAI-1 Inhibition Assay (Chromogenic)
Materials:
-
Human recombinant tPA
-
Chromogenic tPA substrate (e.g., Spectrozyme® tPA)
-
Assay buffer (e.g., Tris-HCl buffer with Tween 20)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the test compound (e.g., TM5275) in the assay buffer. A DMSO stock solution is typically used, with the final DMSO concentration in the assay kept low (e.g., <1%) to avoid interference.
-
Incubation:
-
tPA Addition and Reaction Initiation:
-
Incubate for a further period (e.g., 10-15 minutes) at the same temperature.
-
Chromogenic Substrate Addition and Measurement:
-
Add the chromogenic tPA substrate to each well.
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in absorbance per unit time) for each concentration of the inhibitor.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
In Vivo Models
-
Rat Thrombosis Model: To assess the antithrombotic efficacy, a common model involves inducing thrombus formation in rats (e.g., by placing a silk thread in a blood vessel). The wet weight of the thrombus is measured after treatment with the test compound (e.g., oral gavage of TM5275 at 10 and 50 mg/kg) and compared to a vehicle-treated control group.
-
Hepatic Fibrosis Model: The antifibrotic effects of TM5275 have been studied in rat models of nonalcoholic steatohepatitis (NASH). For example, Fischer 344 rats are fed a choline-deficient L-amino-acid-defined diet for several weeks to induce liver fibrosis. The test compound is administered orally, and the extent of fibrosis is assessed through histological analysis (e.g., Sirius Red staining) and measurement of profibrotic gene expression.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to TM5275.
Caption: Logical progression of the TM5275 SAR studies.
Conclusion
References
- 1. Structure-activity relationships of PAI-1 inhibitors | Semantic Scholar [semanticscholar.org]
- 2. Metals affect the structure and activity of human plasminogen activator inhibitor-1. I. Modulation of stability and protease inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Structure-activity relationships of PAI-1 inhibitors" by Karen Sanders [commons.emich.edu]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 5. What are the new molecules for PAI-1 inhibitors? [synapse.patsnap.com]
TM5275 Sodium: A Technical Guide to a Novel PAI-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Role of PAI-1 in Disease
Discovery and Development of TM5275 Sodium
Lead Optimization
Mechanism of Action
Preclinical Pharmacology
The therapeutic potential of TM5275 has been evaluated in a range of preclinical models, demonstrating its efficacy in thrombosis, fibrosis, and cancer.
Antithrombotic Activity
In vivo studies in rats have demonstrated the potent antithrombotic effects of TM5275.
Table 1: Antithrombotic Efficacy of TM5275 in Rat Models
| Model | Treatment Group | Dose (mg/kg) | Thrombus Weight (mg) | Percent Inhibition |
| Arterial Venous Shunt | Vehicle | - | 72.5 ± 2.0 | - |
| TM5275 | 10 | 60.9 ± 3.0 | 16% | |
| TM5275 | 50 | 56.8 ± 2.8 | 21.7% | |
| Ticlopidine | 500 | - | Equivalent to 50 mg/kg TM5275 |
Data sourced from MedchemExpress.
Anti-Fibrotic Activity
TM5275 has shown significant anti-fibrotic effects in models of hepatic and intestinal fibrosis.
Table 2: Efficacy of TM5275 in a Rat Model of Hepatic Fibrosis
| Model | Treatment Group | Outcome | Result |
| Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet | TM5275 | Hepatic Fibrosis | Markedly ameliorated |
| Activated Hepatic Stellate Cell (HSC) Proliferation | Suppressed | ||
| Hepatic TGF-β1 and Collagen Production | Suppressed | ||
| Porcine Serum-Induced in Diabetic Rats | TM5275 | Hepatic Fibrosis | Markedly ameliorated |
| Activated HSC Proliferation | Suppressed | ||
| Hepatic TGF-β1 and Collagen Production | Suppressed |
Anti-Cancer Activity
Table 3: In Vitro Anti-Proliferative Effects of TM5275
| Cell Line | Cancer Type | Treatment | Effect |
| ES-2 | Ovarian Cancer | 70-100 μM TM5275 (72h) | Decreased cell viability |
| JHOC-9 | Ovarian Cancer | 70-100 μM TM5275 (72h) | Decreased cell viability |
| ES-2 | Ovarian Cancer | 100 μM TM5275 (48-96h) | Suppressed cell growth |
Data sourced from MedchemExpress.
Pharmacokinetics and Toxicology
TM5275 exhibits a favorable pharmacokinetic profile with good oral bioavailability in preclinical species.
Table 4: Pharmacokinetic Parameters of TM5275
| Species | Dose (mg/kg, oral) | Cmax (μM) | Tmax (hours) |
| Rat | 10 | 17.5 ± 5.2 | - |
| Mouse | 50 | - | 1, 2, 6, 24 (sampling times) |
Data for rats sourced from MedchemExpress.
Toxicology studies in mice and rats have indicated very low toxicity for TM5275.
Signaling Pathways
PAI-1 Inhibition and Fibrinolysis
Modulation of TGF-β Signaling in Fibrosis
Caption: TM5275's effect on TGF-β signaling.
Experimental Protocols
In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model (Rat)
This model is used to evaluate the antithrombotic efficacy of compounds in an arterial setting.
-
Animal Preparation: Male Wistar rats are anesthetized. The right common carotid artery is exposed through a midline cervical incision.
-
Thrombosis Induction: A piece of filter paper (e.g., 2x3 mm) saturated with a ferric chloride (FeCl₃) solution (e.g., 35%) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes).
-
Blood Flow Monitoring: A Doppler flow probe is placed around the artery, proximal to the injury site, to monitor blood flow continuously. Time to occlusion (TTO) is recorded as the time from FeCl₃ application to the cessation of blood flow.
-
Drug Administration: TM5275 or vehicle is administered orally at specified times before the induction of thrombosis.
-
Endpoint: The primary endpoint is the time to arterial occlusion.
In Vitro PAI-1 Inhibition Assay (Chromogenic)
-
Procedure: a. PAI-1 is pre-incubated with various concentrations of TM5275 in a microplate well for a specified time (e.g., 15 minutes) at room temperature to allow for binding. b. A fixed concentration of tPA is added to the wells and incubated for another period (e.g., 10 minutes) to allow PAI-1 to inhibit tPA. c. The chromogenic substrate is added to the wells. d. The absorbance is measured at a specific wavelength (e.g., 405 nm) over time.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of TM5275 on the viability and proliferation of cancer cells.
-
Cell Culture: Cancer cells (e.g., ES-2 ovarian cancer cells) are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of TM5275 or vehicle (DMSO) and incubated for a specified period (e.g., 24, 48, 72, 96 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours (e.g., 4 hours) at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.
Clinical Development Status
Conclusion
References
An In-Depth Technical Guide to the In Vitro PAI-1 Activity Assay of TM5275 Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction to TM5275 and PAI-1
Mechanism of Action of TM5275
Quantitative Data Presentation
The in vitro efficacy of TM5275 has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Type | Reference |
| IC50 | 6.95 μM | Cell-free PAI-1 activity assay |
| Cell Line | Treatment | Effect | Quantitative Data | Reference |
| HSC-T6 (rat hepatic stellate cells) | TGF-β1 | Upregulation of Serpine1 (PAI-1) mRNA | - | |
| HSC-T6 | TGF-β1 + TM5275 | Inhibition of TGF-β1-induced Serpine1 mRNA upregulation | - | |
| HSC-T6 | TGF-β1 | Increased cell proliferation | - | |
| HSC-T6 | TGF-β1 + TM5275 | Suppression of TGF-β1-mediated cell proliferation | - | |
| HSC-T6 | TGF-β1 | Increased phosphorylation of AKT | - | |
| HSC-T6 | TGF-β1 + TM5275 | Suppression of TGF-β1-stimulated AKT phosphorylation | No significant effect on ERK1/2 and SMAD2/3 phosphorylation | |
| ES-2 and JHOC-9 (ovarian cancer cells) | TM5275 (70-100 μM) for 72h | Decreased cell viability | - | |
| ES-2 and JHOC-9 | TM5275 (100 μM) for 48-96h | Suppression of cell growth | - | |
| Vascular Endothelial Cells (VECs) | TM5275 (20 and 100 μM) | Prolonged retention of tPA-GFP | Inhibition of tPA-GFP-PAI-1 complex formation |
Table 2: Summary of In Vitro Cell-Based Assay Data for TM5275.
Experimental Protocols
Chromogenic PAI-1 Activity Assay (Representative Protocol)
Materials:
-
Human single-chain tPA
-
Plasminogen
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl and 0.01% Tween-20)
-
TM5275 sodium salt
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of TM5275 in a suitable solvent (e.g., DMSO) and create a serial dilution in Assay Buffer.
-
Initiate the chromogenic reaction by adding a mixture of plasminogen and the chromogenic plasmin substrate to all wells.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for a set period (e.g., 30 minutes) using a microplate reader.
-
The rate of change in absorbance (mOD/min) is calculated for each well.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the TM5275 concentration and fitting the data to a sigmoidal dose-response curve.
PAI-1/tPA Complex Formation Assay (SDS-PAGE and Western Blot)
Materials:
-
Human single-chain tPA
-
This compound salt
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
SDS-PAGE gels
-
Western blot equipment and reagents
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare a dilution series of TM5275 in Reaction Buffer.
-
Add a fixed concentration of tPA to each reaction and incubate for a further period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding non-reducing SDS-PAGE sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell-Based TGF-β1-Induced PAI-1 Expression and Signaling Assay
Materials:
-
HSC-T6 cells (or other relevant cell line)
-
Cell culture medium and supplements
-
Recombinant human TGF-β1
-
This compound salt
-
Cell lysis buffer and reagents for Western blotting
-
Primary antibodies against phospho-AKT, total AKT, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
Procedure:
-
Seed HSC-T6 cells in appropriate culture plates and allow them to adhere overnight.
-
Serum-starve the cells for a few hours before treatment.
-
Pre-treat the cells with various concentrations of TM5275 for a defined period (e.g., 1 hour).
-
Stimulate the cells with a fixed concentration of TGF-β1 for a specific duration (e.g., 24 hours for mRNA analysis, or shorter time points like 15-60 minutes for signaling pathway analysis).
-
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
-
For signaling pathway analysis (Western Blot):
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phospho-AKT and total AKT.
-
After incubation with a secondary antibody, visualize the bands and perform densitometric analysis to quantify the ratio of phosphorylated to total protein.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows described in this guide.
Caption: Simplified TGF-β signaling pathway and the inhibitory effect of TM5275 on AKT phosphorylation.
References
- 1. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Whitepaper: TM5275, a Selective PAI-1 Inhibitor
Introduction
Quantitative Selectivity and Potency Profile
| Target | IC50 | Organism | Notes |
| Plasminogen Activator Inhibitor-1 (PAI-1) | 6.95 µM | Not specified | Orally bioavailable small molecule inhibitor. |
Mechanism of Action
Signaling Pathway Modulated by TM5275
The following diagram illustrates the role of TM5275 in the fibrinolytic pathway.
Experimental Protocols
-
Reagents and Materials:
-
Human recombinant tPA
-
Spectrofluorogenic tPA substrate
-
Assay buffer (e.g., PBS, pH 7.4 with 0.01% Tween 20)
-
TM5275 stock solution in DMSO
-
96-well black microplate
-
Fluorometric plate reader
-
Procedure:
-
Prepare serial dilutions of TM5275 in assay buffer.
-
Add the different concentrations of TM5275 to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for binding.
-
Add a fixed concentration of tPA to each well and incubate for another period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the spectrofluorogenic tPA substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
The rate of substrate cleavage is proportional to the residual tPA activity.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the TM5275 concentration and fitting the data to a dose-response curve.
-
Cell-Based Fibrinolysis Assay
This assay assesses the ability of TM5275 to enhance fibrinolysis in a cellular context.
-
Reagents and Materials:
-
Vascular endothelial cells
-
Cell culture medium
-
Fibrinogen labeled with a fluorescent probe
-
Thrombin
-
Plasminogen
-
TM5275
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Wash the cells and add a solution containing fluorescently labeled fibrinogen and thrombin to form a fibrin clot over the cell layer.
-
Add plasminogen to the wells.
-
Treat the cells with different concentrations of TM5275 or a vehicle control.
-
Incubate the plate and monitor the dissolution of the fibrin clot over time by measuring the release of the fluorescent probe into the supernatant or by imaging the remaining clot.
-
Quantify the extent of fibrinolysis at different time points for each concentration of TM5275.
In Vivo Studies and Therapeutic Potential
TM5275 has been evaluated in various preclinical models, demonstrating its therapeutic potential.
-
Antithrombotic Activity: In non-human primate models, TM5275 has shown antithrombotic benefits without a significant bleeding effect.
-
Hepatic Fibrosis: In rat models of metabolic syndrome, orally administered TM5275 attenuated the development of hepatic fibrosis by suppressing the proliferation and fibrogenic activity of activated hepatic stellate cells. This effect is partly attributed to the inhibition of TGF-β1-stimulated pathways.
-
Intestinal Fibrosis: In mouse models of chronic intestinal inflammation, oral administration of TM5275 reduced collagen accumulation, suggesting its potential as a treatment for intestinal fibrosis in conditions like Crohn's disease.
-
Ovarian Cancer: TM5275 has been shown to decrease cell viability and suppress cell growth in ovarian cancer cell lines, indicating a potential role in cancer therapy.
Conclusion
References
- 1. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
TM5275 sodium effects on fibrinolysis
An In-Depth Technical Guide to the Fibrinolytic Effects of TM5275 Sodium
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Core Mechanism of Action
Caption: Mechanism of TM5275 in the fibrinolytic pathway.
Quantitative Data Summary: Potency and Efficacy
The activity of TM5275 has been quantified in various in vitro and in vivo models. The following tables summarize the key data points from preclinical studies.
Table 1: In Vitro Potency of TM5275
| Parameter | Value | System/Assay | Reference |
|---|---|---|---|
| IC₅₀ | 6.95 μM | PAI-1 Inhibition | |
| Effective Conc. | 20 - 100 μM | Prolongation of tPA retention on VECs |
| Effective Conc. | 70 - 100 μM | Decreased cancer cell viability (72h) | |
Table 2: In Vivo Efficacy of TM5275
| Animal Model | Dosing Regimen | Key Outcome | Reference |
|---|---|---|---|
| Rat (Metabolic Syndrome) | Oral administration | Attenuated liver fibrosis development | |
| Mouse (TNBS-induced colitis) | 50 mg/kg daily (oral) | Decreased collagen deposition |
| Non-human Primate | Not specified | Demonstrated antithrombotic activity | |
Effects on Fibrinolysis and Cellular Function
TM5275's primary effect is the enhancement of fibrinolysis. Studies on vascular endothelial cells (VECs) have shown that it not only increases fibrinolytic potential in the surrounding plasma but also directly impacts the cell surface environment where fibrinolysis is often initiated.
-
Enhanced Plasmin Generation: By protecting tPA, TM5275 leads to a time-dependent increase in plasminogen accumulation and subsequent plasmin generation on the VEC surface.
-
Accelerated Fibrin Clot Lysis: The culmination of these effects is a measurable enhancement in the dissolution of fibrin clots formed on and around tPA-expressing cells.
Beyond direct fibrinolysis, TM5275 exhibits anti-fibrotic properties by interfering with TGF-β1 signaling. In hepatic stellate cells (HSCs), a key cell type in liver fibrosis, TM5275 was shown to suppress TGF-β1-stimulated proliferation and collagen synthesis by inhibiting AKT phosphorylation.
Caption: TM5275 inhibition of TGF-β1-mediated fibrotic signaling.
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key assays used to characterize TM5275's effects on fibrinolysis at the cellular level.
Protocol: tPA Retention on VECs via Total Internal Reflection Fluorescence Microscopy (TIRFM)
Objective: To visualize and quantify the retention time of secreted tPA on the surface of vascular endothelial cells in the presence or absence of TM5275.
Methodology:
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured on fibronectin-coated glass-bottom dishes suitable for TIRFM.
-
Transfection: Cells are transfected with a plasmid encoding for tPA tagged with a green fluorescent protein (tPA-GFP) using a suitable lipid-based transfection reagent.
-
Pre-incubation: 24-48 hours post-transfection, cells are washed with serum-free media. Experimental groups are pre-incubated with vehicle control or TM5275 (20 μM and 100 μM) for 30 minutes.
-
Stimulation of Secretion: tPA-GFP secretion is stimulated by adding a secretagogue (e.g., histamine or phorbol 12-myristate 13-acetate).
-
TIRF Imaging: Immediately following stimulation, the cell surface is imaged using TIRFM. This technique selectively excites fluorophores within ~100 nm of the glass-water interface, allowing for specific visualization of cell-surface-retained tPA-GFP.
-
Data Acquisition: Time-lapse images are captured every 10 seconds for a period of 20-30 minutes.
-
Analysis: The fluorescence intensity of individual tPA-GFP puncta on the cell surface is tracked over time. The decay of the fluorescence signal, representing the dissociation of tPA-GFP from the cell surface, is fitted to an exponential decay curve to calculate the retention half-life for each experimental condition.
Protocol: Fibrin Clot Lysis Assay via Confocal Laser Scanning Microscopy
Objective: To visually and quantitatively assess the rate of fibrin clot dissolution on the surface of tPA-expressing cells treated with TM5275.
Methodology:
-
Cell Preparation: HUVECs expressing tPA-GFP are prepared as described in protocol 4.1.
-
Fibrin Clot Formation: The cell culture medium is replaced with a fibrinogen solution containing Alexa Fluor 647-labeled fibrinogen (for visualization) and plasminogen. A low concentration of thrombin is added to initiate fibrin polymerization, forming a fluorescently labeled fibrin clot over the cell monolayer.
-
Treatment Application: Immediately after clot formation, the overlaying solution is replaced with a medium containing either vehicle control or TM5275 (20 μM and 100 μM).
-
Confocal Imaging: The cells and the overlying clot are imaged using a confocal laser scanning microscope. A z-stack is acquired at multiple positions every 5-10 minutes for several hours.
-
Analysis: The total fluorescence intensity of the Alexa Fluor 647-labeled fibrin clot is quantified for each time point. The rate of decrease in fluorescence, corresponding to the rate of clot lysis, is calculated. Areas of lysis (dark zones) appearing around tPA-GFP expressing cells are also measured.
Caption: Experimental workflow for the VEC fibrin clot lysis assay.
Conclusion and Future Directions
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the therapeutic applications for PAI-1 inhibitors? [synapse.patsnap.com]
The Interplay of TM5275 and Sodium in Extracellular Matrix Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TM5275: A Potent Inhibitor of PAI-1-Mediated Fibrosis
Mechanism of Action
Furthermore, TM5275 has been shown to modulate the transforming growth factor-beta (TGF-β) signaling pathway, a central regulator of fibrosis. In hepatic stellate cells (HSCs), TM5275 attenuates TGF-β1-stimulated proliferation and fibrogenic activity by inhibiting AKT phosphorylation, without affecting SMAD2/3 and ERK1/2 phosphorylation.
Quantitative Data on the Effects of TM5275
The anti-fibrotic efficacy of TM5275 has been demonstrated in various preclinical models. The following tables summarize key quantitative findings.
| Parameter | Value | Reference |
| IC50 for PAI-1 Inhibition | 6.95 μM |
| In Vivo Model | Treatment Group | Parameter | Result | Reference |
| TNBS-induced intestinal fibrosis in mice | 50 mg/kg TM5275 | Collagen Deposition | Significantly reduced compared to control | |
| TNBS-induced intestinal fibrosis in mice | 50 mg/kg TM5275 | MMP-9 Production | Upregulated compared to control | |
| Rat thrombosis model | 10 mg/kg TM5275 | Blood Clot Weight | 60.9 ± 3.0 mg (vs. 72.5 ± 2.0 mg in vehicle) | |
| Rat thrombosis model | 50 mg/kg TM5275 | Blood Clot Weight | 56.8 ± 2.8 mg (vs. 72.5 ± 2.0 mg in vehicle) |
Signaling Pathways
The signaling cascade initiated by TGF-β and modulated by TM5275 is crucial in the context of ECM remodeling.
Caption: TM5275 modulates TGF-β signaling in fibrosis.
Experimental Protocols
This model is widely used to study intestinal fibrosis, mimicking aspects of Crohn's disease.
-
Animals: 6-week-old female BALB/c mice are typically used.
-
Induction:
-
Mice are anesthetized.
-
A catheter is inserted intrarectally.
-
A solution of 2,4,6-trinitrobenzene sulfonic acid (TNBS) in ethanol is administered. The concentration and volume of TNBS and ethanol need to be optimized for the specific mouse strain and housing conditions to achieve significant fibrosis with minimal mortality.
-
Repeated administrations (e.g., weekly for several weeks) are necessary to induce chronic inflammation and fibrosis.
-
-
TM5275 Administration: TM5275 can be administered orally, for example, as a carboxymethyl cellulose suspension, daily for a specified period after the induction of fibrosis.
-
Assessment of Fibrosis:
-
Histology: Colon tissues are fixed, sectioned, and stained with Masson's trichrome to visualize collagen deposition.
-
Collagen Content: Quantified using the Sircol collagen assay.
-
MMP-9 Levels: Measured in colon tissue homogenates by ELISA.
-
This dye-binding assay quantifies the total soluble or insoluble collagen content in tissues.
-
Sample Preparation (for insoluble collagen):
-
A weighed amount of tissue (e.g., 20-30 mg) is placed in a digestion tube.
-
A fragmentation reagent is added, and the sample is incubated at 65°C for 2-3 hours to convert insoluble collagen to soluble gelatin.
-
The sample is centrifuged to obtain a clear supernatant.
-
-
Assay Procedure:
-
Aliquots of the supernatant (or standards) are added to microcentrifuge tubes.
-
Sircol Dye Reagent is added, and the mixture is incubated for 30 minutes to allow the formation of a collagen-dye complex precipitate.
-
The tubes are centrifuged, and the supernatant containing unbound dye is discarded.
-
The pellet is washed, and the bound dye is released using a release reagent.
-
The absorbance of the released dye is measured spectrophotometrically (typically around 550-556 nm).
-
Collagen concentration is determined by comparison to a standard curve.
-
This immunoassay quantifies the concentration of MMP-9 in biological samples.
-
Sample Preparation (Tissue Homogenate):
-
Tissue is weighed and homogenized on ice in a suitable buffer (e.g., PBS with protease inhibitors).
-
The homogenate is centrifuged at high speed (e.g., 5000 x g) at 4°C to pellet cellular debris.
-
The supernatant is collected for analysis.
-
-
Assay Procedure (Sandwich ELISA):
-
A microplate pre-coated with an anti-MMP-9 antibody is used.
-
Standards and samples are added to the wells and incubated.
-
After washing, a biotin-conjugated anti-MMP-9 antibody is added and incubated.
-
Following another wash, streptavidin-HRP conjugate is added and incubated.
-
A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.
-
The absorbance is read at 450 nm, and the MMP-9 concentration is calculated from the standard curve.
-
Sodium: A Modulator of ECM Homeostasis
Emerging evidence suggests that local sodium concentrations can significantly influence ECM remodeling, particularly in the skin. High salt conditions have been shown to alter fibroblast behavior and ECM production.
Mechanism of Action
High extracellular sodium concentrations can create a hyperosmotic environment, which can directly impact cellular functions. In human dermal fibroblasts, a high-salt environment has been shown to decrease cell motility and ECM production. Specifically, sodium ions, but not chloride ions, appear to be crucial for modulating collagen production.
Quantitative Data on the Effects of Sodium
| In Vitro Model | Condition | Parameter | Result | Reference |
| Human Dermal Fibroblasts | High Salt Diet (in vivo model) | Acta2, Fn, and Col1a1 expression in inflamed skin | Decreased | |
| Human Fibroblastic Cells | 0.1M excess NaCl in culture medium | Collagen Synthesis | Increased | |
| Human Fibroblastic Cells | 0.1M excess NaCl in culture medium | Ratio of Type III to Total Collagen | Increased | |
| Human Peritoneal Fibroblasts | Additional NaCl in culture media | Fibronectin (FN) mRNA expression | Increased | |
| Human Peritoneal Fibroblasts | Additional NaCl in culture media | Collagen level | Increased |
Experimental Workflow for High Salt Fibroblast Culture
Caption: Workflow for studying high salt effects on fibroblasts.
Experimental Protocols
-
Cell Isolation and Culture:
-
Primary fibroblasts can be isolated from tissue biopsies (e.g., skin).
-
Cells are typically cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
-
High Salt Treatment:
-
Once cells reach a desired confluency (e.g., 80-90%), the standard medium is replaced with a medium containing an elevated concentration of NaCl (e.g., an additional 0.1 M).
-
An osmotic control, such as mannitol at an equimolar concentration, should be included to distinguish between ionic and osmotic effects.
-
-
Analysis of ECM Production:
-
RNA Isolation and qPCR: To measure the mRNA expression of ECM genes like COL1A1 and FN1.
-
Collagen Assay: To quantify total collagen in the cell lysate or conditioned medium.
-
Western Blotting: To analyze the protein levels of specific ECM components.
-
Potential Interplay between TM5275 and Sodium in ECM Remodeling
Caption: Hypothesized interplay of sodium and TM5275 in ECM.
Conclusion
References
In-Depth Technical Guide: Preclinical Pharmacology of TM5275 Sodium
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to TM5275
Mechanism of Action
Signaling Pathways
In the context of fibrosis, particularly liver fibrosis, TM5275 has been shown to interfere with the transforming growth factor-beta 1 (TGF-β1) signaling pathway in hepatic stellate cells (HSCs). TGF-β1 is a potent pro-fibrotic cytokine that stimulates HSC activation and extracellular matrix deposition. TM5275 attenuates TGF-β1-stimulated proliferation and fibrogenic activity of HSCs by inhibiting the phosphorylation of AKT, a key downstream signaling molecule.[1]
In Vitro Pharmacology
PAI-1 Inhibition
| Parameter | Value | Reference |
| IC50 (PAI-1) | 6.95 μM | [2] |
In Vivo Pharmacology
Pharmacokinetics
Pharmacokinetic studies in rats have demonstrated the oral bioavailability of TM5275. Following a single oral administration of 10 mg/kg in rats, a maximum plasma concentration (Cmax) of 17.5 ± 5.2 μM was achieved.[2] Comprehensive pharmacokinetic parameters such as time to maximum concentration (Tmax), elimination half-life (t1/2), and absolute oral bioavailability are not yet fully publicly available.
| Species | Dose (Oral) | Cmax | Tmax | t1/2 | Oral Bioavailability (%) | Reference |
| Rat | 10 mg/kg | 17.5 ± 5.2 μM | Not Reported | Not Reported | Orally Bioavailable | [2] |
Efficacy Studies
In rat models of thrombosis, oral administration of TM5275 demonstrated significant antithrombotic effects.
| Model | Species | Dosing Regimen (Oral) | Key Findings | Reference |
| Thrombosis Model | Rat | 10 mg/kg | Significant reduction in blood clot weight. | |
| Thrombosis Model | Rat | 50 mg/kg | Significant reduction in blood clot weight. |
TM5275 has shown efficacy in attenuating liver fibrosis in two distinct rat models.
| Model | Species | Dosing Regimen | Key Findings | Reference |
| Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet | Fischer 344 Rat | 50 mg/kg/day (in drinking water) | Attenuated development of hepatic fibrosis. | |
| Porcine Serum (PS)-Induced Fibrosis | Diabetic OLETF Rat | 50 mg/kg/day & 100 mg/kg/day (in drinking water) | Suppressed PS-mediated liver fibrosis development. |
In a mouse model of intestinal fibrosis induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS), TM5275 demonstrated anti-fibrotic activity.
| Model | Species | Dosing Regimen (Oral) | Key Findings | Reference |
| TNBS-Induced Colitis | Mouse | 50 mg/kg/day | Significantly reduced collagen deposition. |
Toxicology
Preclinical studies in rodents and primates have indicated that TM5275 has a low toxicity profile, with no observed adverse effects on major organ systems or hemostatic function. However, specific quantitative toxicological data, such as the median lethal dose (LD50) and the No-Observed-Adverse-Effect Level (NOAEL), are not publicly available.
Experimental Protocols
In Vivo Models
This model is commonly used to evaluate the efficacy of antithrombotic agents.
Protocol:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats. Make a midline cervical incision and carefully expose the common carotid artery.
-
Drug Administration: Administer TM5275 or vehicle orally at the desired dose and time point before thrombus induction.
-
Thrombus Induction: Apply a small piece of filter paper saturated with a ferric chloride solution (e.g., 10-50%) to the adventitial surface of the exposed carotid artery for a defined period (e.g., 5-10 minutes).
-
Blood Flow Monitoring: Monitor carotid artery blood flow using a Doppler flow probe to determine the time to occlusion.
-
Thrombus Isolation and Measurement: After a set period, excise the thrombosed arterial segment and weigh the isolated thrombus.
This is a well-established nutritional model for inducing non-alcoholic steatohepatitis (NASH) and subsequent liver fibrosis.
Protocol:
-
Animal Model: Use male Fischer 344 rats.
-
Dietary Induction: Feed the rats a CDAA diet for an extended period (e.g., 12 weeks) to induce liver fibrosis. A control group should receive a choline-supplemented amino acid (CSAA) diet.
-
Drug Administration: Administer TM5275 or vehicle in the drinking water at the desired daily dose (e.g., 50 mg/kg/day).
-
Assessment of Fibrosis: At the end of the study period, sacrifice the animals and collect liver tissue for histological analysis (e.g., Sirius Red staining for collagen), and biochemical assays (e.g., hydroxyproline content).
In Vitro Assays
This assay is used to evaluate the effect of TM5275 on a key signaling pathway in HSC activation.
Protocol:
-
Cell Culture: Culture a rat hepatic stellate cell line (e.g., HSC-T6) in appropriate media. Seed the cells in culture plates and allow them to adhere.
-
Serum Starvation: Before treatment, serum-starve the cells for a period (e.g., 24 hours) to reduce basal signaling.
-
Treatment: Pre-incubate the cells with various concentrations of TM5275 or vehicle for a defined time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with recombinant TGF-β1 (e.g., 10 ng/mL) for a specific duration (e.g., 30 minutes).
-
Cell Lysis and Western Blotting: Lyse the cells and collect the protein extracts. Perform Western blotting using primary antibodies against phosphorylated AKT (p-AKT) and total AKT. Use an appropriate loading control (e.g., β-actin or GAPDH).
-
Quantification: Quantify the band intensities to determine the ratio of p-AKT to total AKT.
Conclusion
References
- 1. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel oral plasminogen activator inhibitor‑1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Experiments with TM5275 Sodium
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action
References
- 1. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: TM5275 Sodium Dosage for Mouse Models of Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data Summary
The following tables summarize the dosages and administration of TM5275 in various mouse models of fibrosis as reported in preclinical studies.
Table 1: TM5275 Dosage and Administration in Mouse Models of Fibrosis
| Fibrosis Model | Mouse Strain | TM5275 Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Lung Fibrosis (TGF-β1-induced) | C57BL/6 | 40 mg/kg/day | Oral gavage | 10 days | Almost completely blocked TGF-β1-induced lung fibrosis. | [1] |
| Diabetic Kidney Disease | C57BL/6 | 50 mg/kg/day | Oral | 16 weeks | Inhibited albuminuria, mesangial expansion, and ECM accumulation. | [2] |
| Intestinal Fibrosis (TNBS-induced) | BALB/c | 10 mg/kg/day and 50 mg/kg/day | Oral (in carboxymethyl cellulose suspension) | 2 weeks | Attenuated fibrogenesis by decreasing collagen accumulation. | [3] |
Signaling Pathways
One of the key downstream effects of TM5275 is the inhibition of AKT phosphorylation.[4] The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival and proliferation, and its inhibition by TM5275 contributes to the suppression of fibrotic processes.
Caption: TGF-β signaling pathway in fibrosis and points of intervention by TM5275.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for inducing and assessing fibrosis in mouse models and the subsequent evaluation of TM5275's efficacy.
Caption: General experimental workflow for evaluating TM5275 in mouse models of fibrosis.
Detailed Experimental Protocols
Protocol 1: Induction of Lung Fibrosis with Bleomycin
Materials:
-
Bleomycin sulfate
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Animal gavage needles
Procedure:
-
Anesthetize mice (e.g., C57BL/6, 8-10 weeks old) using isoflurane.
-
Intratracheally instill a single dose of bleomycin sulfate (typically 1.5 - 3.0 U/kg) dissolved in 50 µL of sterile saline.
-
Allow the mice to recover on a warming pad.
-
Begin TM5275 or vehicle treatment at a predetermined time point post-bleomycin administration (e.g., day 7 for therapeutic intervention studies).
-
Administer TM5275 (e.g., 40 mg/kg) or vehicle daily via oral gavage for the duration of the study (e.g., 14-21 days).
-
At the end of the treatment period, euthanize the mice and collect lung tissue for analysis.
Protocol 2: Induction of Intestinal Fibrosis with TNBS
Materials:
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
-
Ethanol
-
Carboxymethyl cellulose (CMC)
-
Catheter
Procedure:
-
Anesthetize mice (e.g., BALB/c, 6-8 weeks old).
-
Slowly administer TNBS (typically 1.0-2.5 mg in 100 µL of 50% ethanol) intrarectally using a catheter.
-
To induce chronic fibrosis, repeat the TNBS administration weekly for a specified number of weeks (e.g., 6-8 weeks).[3]
-
Initiate TM5275 or vehicle treatment after the onset of fibrosis.
-
Orally administer TM5275 (e.g., 10 or 50 mg/kg) suspended in CMC daily.
-
Continue treatment for a specified duration (e.g., 2 weeks).
-
At the end of the study, euthanize the mice and collect colon tissue for analysis.
Protocol 3: Sircol Collagen Assay for Tissue Samples
Materials:
-
Sircol™ Soluble Collagen Assay kit
-
Pepsin
-
0.5 M acetic acid
-
Homogenizer
-
Microplate reader
Procedure:
-
Excise and weigh a portion of the fibrotic tissue (e.g., lung, colon).
-
Homogenize the tissue in 0.5 M acetic acid containing pepsin (e.g., 1 mg/10 mg of tissue).
-
Incubate the homogenate at 4°C overnight with gentle shaking to extract soluble collagen.
-
Centrifuge the homogenate to pellet insoluble material.
-
Collect the supernatant containing the acid-pepsin soluble collagen.
-
Follow the manufacturer's instructions for the Sircol™ assay to quantify the collagen content in the supernatant.
-
Briefly, add Sircol dye reagent to the samples and standards, incubate, and then centrifuge to pellet the collagen-dye complex.
-
Discard the supernatant, and dissolve the pellet in the alkali reagent provided.
-
Read the absorbance at 555 nm using a microplate reader.
-
Calculate the collagen concentration based on the standard curve.
Protocol 4: Hydroxyproline Assay for Total Collagen Content
Materials:
-
Hydroxyproline assay kit
-
Hydrochloric acid (6 M)
-
Heating block or oven
-
Activated charcoal
Procedure:
-
Take a known weight of the tissue sample.
-
Hydrolyze the tissue in 6 M HCl at 110-120°C for 18-24 hours in a sealed tube.
-
Neutralize the hydrolysate with NaOH.
-
Decolorize the sample with activated charcoal if necessary and centrifuge.
-
Use the supernatant for the hydroxyproline assay following the kit manufacturer's protocol.
-
The principle of the assay involves the oxidation of hydroxyproline, followed by a colorimetric reaction.
-
Read the absorbance at the specified wavelength (typically around 560 nm).
-
Calculate the hydroxyproline content from a standard curve and convert to total collagen content (hydroxyproline content is approximately 13.5% of collagen by weight).
Protocol 5: Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Primary antibody against α-SMA
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with the primary anti-α-SMA antibody overnight at 4°C.
-
Wash the sections and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of antigen localization.
-
Counterstain the sections with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Examine the slides under a microscope to visualize and quantify the α-SMA positive cells (myofibroblasts).
Protocol 6: Quantitative PCR (qPCR) for Fibrotic Gene Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Col1a1, Tgfb1) and a housekeeping gene (e.g., Gapdh, Actb)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from the tissue samples using a suitable RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using the cDNA, qPCR master mix, and specific primers for the genes of interest.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative gene expression levels, normalized to the housekeeping gene.
These protocols provide a foundation for investigating the anti-fibrotic effects of TM5275 in mouse models. Researchers should optimize these protocols based on their specific experimental conditions and institutional guidelines.
References
- 1. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TM5275 Sodium Oral Gavage Administration in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mechanism of Action
Signaling Pathway of TM5275 in Attenuating Hepatic Fibrosis
Quantitative Data from In Vivo Rat Studies
The following tables summarize the quantitative data from key studies involving the oral administration of TM5275 in rats.
Table 1: Efficacy of TM5275 in a Rat Thrombosis Model
| Treatment Group | Dose (mg/kg) | Route | Blood Clot Weight (mg, mean ± SD) | Reference |
| Vehicle (0.5% CMC) | - | Oral Gavage | 72.5 ± 2.0 | |
| TM5275 | 10 | Oral Gavage | 60.9 ± 3.0 | |
| TM5275 | 50 | Oral Gavage | 56.8 ± 2.8 | |
| Ticlopidine | 500 | Oral Gavage | Equivalent to 50 mg/kg TM5275 |
Table 2: Pharmacokinetics of TM5275 in Rats
| Dose (mg/kg) | Route | Plasma Concentration (μM, mean ± SD) | Time Point | Reference |
| 10 | Oral Gavage | 17.5 ± 5.2 | Not specified |
Table 3: Effects of TM5275 on Hepatic Fibrosis in a Rat Model
| Treatment Group | Dose (mg/kg/day) | Route | Key Findings | Reference |
| CDAA Diet + Vehicle | - | Drinking Water | Severe hepatic fibrosis | |
| CDAA Diet + TM5275 | 50 | Drinking Water | Marked amelioration of hepatic fibrosis, suppressed proliferation of activated hepatic stellate cells |
Experimental Protocols
Protocol 1: Preparation of TM5275 Sodium for Oral Gavage
This protocol describes the preparation of a this compound suspension for oral administration to rats.
Materials:
-
This compound salt (e.g., from MedchemExpress, Selleck Chemicals)
-
Vehicle: 0.5% (w/v) Carboxymethyl cellulose sodium (CMC-Na) in sterile water
-
Sterile water for injection or distilled water
-
Weighing scale
-
Spatula
-
Conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle. The volume to be administered is typically between 10-20 mL/kg body weight for rats. For a target dose of 50 mg/kg in a 300g rat, with a dosing volume of 10 mL/kg, the final concentration of the suspension should be 5 mg/mL.
-
Prepare the 0.5% CMC-Na vehicle. Dissolve 0.5 g of CMC-Na in 100 mL of sterile water. Mix thoroughly until a homogenous solution is formed. A magnetic stirrer can be used to facilitate dissolution.
-
Weigh the this compound. Accurately weigh the calculated amount of this compound powder.
-
Prepare the suspension. Add the weighed this compound to the appropriate volume of the 0.5% CMC-Na vehicle in a conical tube.
-
Mix thoroughly. Vortex the suspension vigorously until a homogenous suspension is achieved. Ensure there are no visible clumps of powder. For larger volumes, a magnetic stirrer can be used. The suspension should be prepared fresh daily.
Experimental Workflow for TM5275 Suspension Preparation
References
- 1. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
TM5275 Sodium: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Data Presentation
Table 1: In Vitro Efficacy of TM5275
| Cell Line | Cell Type | Effect | Concentration Range | Treatment Duration | Reference |
| ES-2 | Ovarian Cancer | Decreased cell viability, suppressed cell growth | 70-100 µM | 72 hours | |
| JHOC-9 | Ovarian Cancer | Decreased cell viability, suppressed cell growth | 70-100 µM | 72 hours | |
| HT1080 | Fibrosarcoma | Increased apoptosis (caspase 3/7 activity) | Up to 100 µM | Not specified | |
| HCT116 | Colon Carcinoma | Increased apoptosis (caspase 3/7 activity) | Up to 100 µM | Not specified | |
| HSC-T6 | Rat Hepatic Stellate Cells | Inhibition of TGF-β1-stimulated proliferation and fibrogenic activity | Not specified | Not specified |
Signaling Pathways Affected by TM5275
Experimental Protocols
Protocol 1: Preparation of TM5275 Sodium Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound salt
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Determine the desired concentration of the stock solution. A common stock concentration is 100 mM.
-
Based on the molecular weight of this compound, calculate the mass of the compound needed to prepare the desired volume and concentration of the stock solution.
-
Aseptically weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube to achieve the desired concentration. For example, for a 100 mM stock solution, dissolve the this compound in a volume of DMSO that will result in this final concentration.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.
-
Store the stock solution at -20°C or -80°C for long-term storage. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Note: DMSO can be toxic to cells at high concentrations. Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically <0.5%).
Protocol 2: General Cell Culture Experiment with TM5275
This protocol provides a general workflow for treating cultured cells with TM5275.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium appropriate for the cell line
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Sterile pipette tips and tubes
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in appropriate cell culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density suitable for the specific assay and cell line.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Preparation of Treatment Media:
-
Thaw the TM5275 stock solution.
-
Prepare serial dilutions of the TM5275 stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest TM5275 concentration) in your experimental design.
-
-
Cell Treatment:
-
After the cells have adhered, carefully aspirate the old medium.
-
Add the prepared treatment media (containing different concentrations of TM5275 or the vehicle control) to the respective wells.
-
Return the plates to the incubator and culture for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Endpoint Assay:
-
Following the treatment period, perform the desired endpoint assay to assess the effects of TM5275. This could include:
-
Cell Viability/Proliferation Assays (e.g., MTT, WST-1, or CellTiter-Glo®): Follow the manufacturer's instructions for the chosen assay.
-
Apoptosis Assays (e.g., Caspase activity assays, Annexin V staining): Analyze caspase activation or phosphatidylserine externalization as per standard protocols.
-
Western Blotting: Lyse the cells and analyze protein expression levels of target proteins in the signaling pathways of interest.
-
Quantitative PCR (qPCR): Isolate RNA and analyze the gene expression of target genes.
-
-
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: General workflow for cell culture experiments with TM5275.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Plasminogen Activator Inhibitor-1 Paradox in Cancer: A Mechanistic Understanding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TM5275 Sodium in In Vitro Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TM5275 sodium has demonstrated anti-angiogenic properties by inhibiting endothelial cell branching in three-dimensional Matrigel assays.[1] This document provides detailed protocols for the tube formation assay and the cell migration assay to quantitatively assess the anti-angiogenic effects of TM5275.
Mechanism of Action: PAI-1 Inhibition in Angiogenesis
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound in relevant assays.
| Parameter | Value | Assay Condition |
| IC₅₀ (Cell-Free PAI-1 Activity) | 6.95 µM | Biochemical assay measuring PAI-1 inhibition. |
| Compound | Concentration | Assay | Cell Type | Observed Effect |
| This compound | 20 µM | tPA-GFP Retention | Vascular Endothelial Cells (VECs) | Significantly prolonged the retention of tissue plasminogen activator (tPA) on the cell surface. |
| This compound | 100 µM | tPA-GFP Retention | Vascular Endothelial Cells (VECs) | Significantly prolonged the retention of tissue plasminogen activator (tPA) on the cell surface. |
| This compound | 50 - 100 µM | Endothelial Cell Branching | Endothelial Cells | Inhibition of endothelial cell branching in a 3D Matrigel assay.[1] |
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (BME), such as Matrigel.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel)
-
This compound
-
96-well tissue culture plates
-
Calcein AM (for visualization)
-
Fluorescence microscope
Protocol:
-
Plate Coating: Thaw BME on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Cell Preparation: Culture HUVECs in EGM-2 until they reach 80-90% confluency. Harvest the cells using trypsin and resuspend them in serum-free endothelial basal medium (EBM). Perform a cell count and adjust the cell suspension to a concentration of 2 x 10⁵ cells/mL.
-
Treatment: Prepare serial dilutions of this compound in EBM. A suggested starting concentration range is 1 µM to 100 µM. Include a vehicle control (DMSO or PBS, depending on the solvent for TM5275).
-
Seeding: Add 100 µL of the HUVEC suspension (2 x 10⁴ cells) to each BME-coated well. Immediately add 100 µL of the TM5275 dilution or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO₂ for 4-18 hours. Monitor tube formation periodically under a phase-contrast microscope.
-
Visualization and Quantification:
-
After the incubation period, carefully remove the medium.
-
Wash the cells gently with pre-warmed PBS.
-
Add 100 µL of Calcein AM solution (2 µg/mL in PBS) to each well and incubate for 30 minutes at 37°C.
-
Visualize the tube network using a fluorescence microscope.
-
Quantify the degree of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.
-
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic migration of endothelial cells through a porous membrane towards a chemoattractant.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Serum-free Endothelial Basal Medium (EBM)
-
Chemoattractant (e.g., VEGF, 50 ng/mL)
-
This compound
-
24-well Transwell inserts (8 µm pore size)
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet or Diff-Quik)
-
Light microscope
Protocol:
-
Preparation of Lower Chamber: In the lower wells of a 24-well plate, add 600 µL of EBM containing the chemoattractant (e.g., VEGF).
-
Cell Preparation: Culture HUVECs to 80-90% confluency. Starve the cells in serum-free EBM for 4-6 hours prior to the assay. Harvest the cells and resuspend them in serum-free EBM at a concentration of 1 x 10⁶ cells/mL.
-
Treatment: Prepare different concentrations of this compound in the cell suspension. A suggested starting range is 1 µM to 100 µM. Include a vehicle control.
-
Seeding: Add 100 µL of the treated HUVEC suspension (1 x 10⁵ cells) to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO₂ for 4-6 hours.
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Staining and Visualization:
-
Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 15 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
-
Quantification: Count the number of migrated cells in several random fields of view under a light microscope. Calculate the average number of migrated cells per field for each treatment condition.
Visualizations
Caption: Workflow for TM5275 in vitro angiogenesis assays.
References
Application Notes and Protocols for TM5275 in Diabetic Nephropathy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Caption: Mechanism of action of TM5275.
Signaling Pathways in Diabetic Nephropathy
Experimental Protocols
In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Nephropathy in Mice
This protocol describes the induction of diabetes in C57BL/6 mice using streptozotocin (STZ) and subsequent long-term treatment with TM5275 to evaluate its therapeutic effects on diabetic nephropathy.
Materials:
-
6-week-old male C57BL/6 mice
-
Streptozotocin (STZ)
-
Sodium citrate buffer (100 mM sodium citrate, 100 mM citric acid, pH 4.5)
-
TM5275
-
0.5% carboxymethyl cellulose (CMC) solution
-
Blood glucose meter and strips
-
Metabolic cages for urine collection
-
Anesthetic (e.g., 16.5% urethane)
Procedure:
-
Induction of Diabetes:
-
Fast the mice for 4-6 hours prior to STZ injection.
-
Prepare a fresh solution of STZ in cold sodium citrate buffer.
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 150 mg/kg body weight.
-
For control mice, inject an equivalent volume of sodium citrate buffer.
-
Confirm the induction of diabetes by measuring blood glucose levels 72 hours and 7 days post-injection. Mice with blood glucose levels ≥ 250 mg/dL are considered diabetic.
-
-
TM5275 Administration:
-
Prepare a suspension of TM5275 in 0.5% CMC.
-
Administer TM5275 orally to the diabetic mice at a dose of 50 mg/kg/day for 16 weeks.
-
Administer the vehicle (0.5% CMC) to both diabetic and non-diabetic control groups.
-
-
Monitoring and Sample Collection:
-
Monitor body weight and blood glucose levels regularly throughout the 16-week period.
-
At the end of the treatment period, place the mice in metabolic cages for 24-hour urine collection to measure urinary albumin excretion.
-
At 16 weeks, sacrifice the mice via anesthesia.
-
Collect blood samples for the measurement of plasma creatinine.
-
Harvest the kidneys, weigh them, and process them for histological analysis (e.g., PAS and Masson's trichrome staining) and molecular analysis (e.g., real-time RT-PCR for fibrosis and inflammation markers).
-
Caption: In vivo experimental workflow.
In Vitro Model: PAI-1-Induced Fibrotic and Inflammatory Responses
Materials:
-
mProx24 cells
-
Cell culture medium and supplements
-
TM5275
-
Reagents for real-time RT-PCR (RNA extraction kit, reverse transcriptase, primers for TGF-β1, collagen Iα1, and MCP-1)
-
Plasmin activity assay kit
Procedure:
-
Cell Culture and Treatment:
-
Culture mProx24 cells under standard conditions.
-
Pre-treat the cells with TM5275 for 4 hours.
-
-
Gene Expression Analysis:
-
Isolate total RNA from the treated cells.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct real-time RT-PCR to measure the mRNA expression levels of fibrotic markers (e.g., TGF-β1, collagen Iα1) and inflammatory markers (e.g., MCP-1).
-
-
Plasmin Activity Assay:
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study investigating the effects of TM5275 in STZ-induced diabetic mice.
Table 1: Metabolic and Renal Parameters in STZ-Induced Diabetic Mice Treated with TM5275
| Parameter | Control | Diabetic (Vehicle) | Diabetic + TM5275 (50 mg/kg) |
| Body Weight (g) | 28.5 ± 0.6 | 21.3 ± 0.7 | 22.1 ± 0.9 |
| Kidney/Body Weight (mg/g) | 10.2 ± 0.4 | 19.8 ± 1.1 | 18.9 ± 1.2 |
| Plasma Glucose (mg/dL) | 158 ± 8 | 512 ± 25 | 505 ± 31 |
| Plasma Creatinine (mg/dL) | 0.21 ± 0.02 | 0.35 ± 0.04 | 0.32 ± 0.03 |
| Urinary Albumin (μ g/day ) | 25.4 ± 3.1 | 128.6 ± 15.2 | 75.3 ± 9.8† |
| Glomerular Volume (x10^5 μm^3) | 3.8 ± 0.2 | 6.9 ± 0.4 | 6.5 ± 0.5 |
| Fractional Mesangial Area (%) | 15.1 ± 0.8 | 32.4 ± 1.5 | 21.7 ± 1.2† |
*p < 0.05 vs. Control; †p < 0.05 vs. Diabetic (Vehicle). Data are presented as mean ± SE.
Table 2: Effect of TM5275 on Renal Fibrosis and Inflammation Markers in STZ-Induced Diabetic Mice
| Marker (mRNA expression, fold change) | Control | Diabetic (Vehicle) | Diabetic + TM5275 (50 mg/kg) |
| Collagen Iα1 | 1.0 ± 0.1 | 3.2 ± 0.4 | 1.8 ± 0.3† |
| Fibronectin | 1.0 ± 0.2 | 2.8 ± 0.3 | 1.5 ± 0.2† |
| α-SMA | 1.0 ± 0.1 | 2.5 ± 0.3 | 1.4 ± 0.2† |
| MCP-1 | 1.0 ± 0.1 | 3.5 ± 0.5 | 1.9 ± 0.3† |
| F4/80 | 1.0 ± 0.2 | 3.1 ± 0.4 | 1.7 ± 0.3† |
| PAI-1 | 1.0 ± 0.1 | 2.9 ± 0.3 | 1.6 ± 0.2† |
*p < 0.05 vs. Control; †p < 0.05 vs. Diabetic (Vehicle). Data are presented as mean ± SE.
Conclusion
References
- 1. Plasminogen activator inhibitor-1 and diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A PAI-1 Mutant, PAI-1R, Slows Progression of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. A Simplified and Robust Model for the Study of Diabetic Nephropathy: Streptozotocin-Induced Diabetic Mice Fed a High-Protein Diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TM5275 Sodium in Tumor Microenvironment Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Key Applications in Tumor Microenvironment Research
-
Induction of Apoptosis: TM5275 has been shown to induce apoptosis in various cancer cell lines, making it a valuable tool for studying programmed cell death pathways within the TME.
-
Anti-Angiogenesis Studies: By inhibiting endothelial cell migration and tube formation, TM5275 can be utilized to investigate the mechanisms of tumor angiogenesis and to evaluate anti-angiogenic therapeutic strategies.
-
Investigation of Extracellular Matrix Remodeling: As a modulator of the plasminogen activation system, TM5275 is a critical tool for studying ECM dynamics and its role in tumor invasion and metastasis.
Data Presentation
In Vitro Cytotoxicity of TM5275
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT1080 | Fibrosarcoma | ~30-40 | |
| HCT116 | Colorectal Carcinoma | ~40-50 | |
| Ovarian Cancer Cell Lines | Ovarian Cancer | Not specified |
Note: The IC50 values for TM5275 and the related compound TM5441 were reported to be in the range of 9.7 to 60.3 μM across a variety of human cancer cell lines.
In Vivo Efficacy of PAI-1 Inhibition
| Tumor Model | Treatment | Dose and Schedule | Outcome | Reference |
| HT1080 Xenograft | TM5441 (related PAI-1 inhibitor) | 20 mg/kg, daily oral | Trend of decreased tumor growth, increased tumor cell apoptosis, disruptive effect on tumor vasculature | |
| HCT116 Xenograft | TM5441 (related PAI-1 inhibitor) | 20 mg/kg, daily oral | Trend of decreased tumor growth, increased tumor cell apoptosis, disruptive effect on tumor vasculature |
Signaling Pathways and Experimental Workflows
PAI-1 Signaling and TM5275 Inhibition
References
- 1. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Plasminogen Activator Inhibitor-1 Paradox in Cancer: A Mechanistic Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of TM5275 Sodium in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the quantification of TM5275 in plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. Additionally, it outlines the signaling pathway of TM5275 and the experimental workflow for its analysis.
Signaling Pathway of TM5275
References
Application Note: Development of a Reversed-Phase HPLC Method for the Quantification of TM5275 Sodium
Audience: Researchers, scientists, and drug development professionals.
Introduction
Physicochemical Properties of TM5275 Sodium
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is fundamental to the development of an appropriate analytical method.
| Property | Value | Reference |
| Chemical Name | Sodium 5-chloro-2-[({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethoxy}acetyl)amino]benzoate | [2] |
| Molecular Formula | C₂₈H₂₇ClN₃NaO₅ | |
| Molecular Weight | 543.97 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | |
| Mechanism of Action | Plasminogen Activator Inhibitor-1 (PAI-1) Inhibitor |
Proposed HPLC Method Parameters
Based on the chemical structure of TM5275, which contains multiple chromophores, UV detection is a suitable choice. A reversed-phase C18 column is proposed as a versatile stationary phase for this type of molecule. The following starting conditions are recommended for method development and optimization.
| Parameter | Recommended Condition |
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Elution | See Table 2 for a suggested gradient program |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 280 nm (to be optimized by UV scan) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Experimental Protocols
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a minimal amount of DMSO and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the calibration curve.
The sample preparation procedure will depend on the matrix. For a bulk drug substance:
-
Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
A gradient elution is recommended to ensure the separation of TM5275 from any potential impurities with different polarities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Once the initial method is established, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following validation parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be evaluated by injecting the blank, placebo, and a spiked sample.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a minimum of five concentrations across the desired range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This should be assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables.
Table 3: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| Correlation Coefficient (r²) | > 0.999 |
Table 4: Accuracy and Precision Summary
| Concentration Level | Accuracy (% Recovery) | Precision (% RSD) |
| Low QC | Example Value | Example Value |
| Mid QC | Example Value | Example Value |
| High QC | Example Value | Example Value |
Visualizations
The logical progression for developing and validating the HPLC method is outlined below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
TM5275 sodium solubility and stability issues
Technical Support Center: TM5275 Sodium Salt
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of this compound salt.
Frequently Asked Questions (FAQs)
Q1: What is TM5275 and what is its mechanism of action?
Q2: What are the recommended solvents for dissolving this compound salt?
This compound salt exhibits varying solubility in different solvents. It is highly soluble in DMSO and DMF. However, it is insoluble in water and ethanol. For in vivo studies, it is often administered as a suspension in 0.5% carboxymethyl cellulose (CMC) solution.
Q3: What are the recommended storage conditions for this compound salt?
For long-term storage, the solid form of this compound salt should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year or at -20°C for up to 1 month. It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles. For in vivo working solutions, it is recommended to prepare them fresh on the day of use.
Q4: Are there any known stability issues with this compound salt?
While specific degradation pathways have not been detailed in the provided search results, the hygroscopic nature of DMSO can significantly impact the solubility of TM5275. It is strongly recommended to use newly opened, fresh DMSO for preparing solutions to ensure maximum solubility and stability. For aqueous-based in vivo formulations, the mixed solution should be used immediately for optimal results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation or phase separation during preparation of in vivo formulations. | The compound may have limited solubility in the chosen solvent mixture. | Gentle heating and/or sonication can be used to aid dissolution. Ensure solvents are added sequentially as described in the protocols. |
| Difficulty dissolving the compound in DMSO. | The DMSO may have absorbed moisture, reducing its solvating power. | Use a fresh, unopened bottle of anhydrous DMSO. Ultrasonic agitation can also help facilitate dissolution. |
| Inconsistent experimental results. | This could be due to degradation of the stock solution from improper storage or repeated freeze-thaw cycles. | Aliquot stock solutions into single-use volumes and store them at the recommended temperatures (-80°C for long-term, -20°C for short-term). Prepare fresh working solutions for each experiment. |
Quantitative Data
Table 1: Solubility of this compound Salt
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | 100 mg/mL | 183.83 mM | Use of fresh, moisture-free DMSO is critical. |
| DMSO | 62.5 mg/mL | 114.90 mM | Ultrasonic assistance may be needed. |
| DMSO | 20 mg/mL | ~36.77 mM | |
| DMF | 33 mg/mL | ~60.66 mM | |
| DMF:PBS (pH 7.2) (1:8) | 0.11 mg/mL | ~0.20 mM | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 4.60 mM | Clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 4.60 mM | Clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 4.60 mM | Clear solution. |
| Water | Insoluble | - | |
| Ethanol | Insoluble | - |
Table 2: Storage Recommendations for this compound Salt
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | |
| Stock Solution in Solvent | -80°C | 1 year | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution in Solvent | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound salt (Molecular Weight: 543.97 g/mol ).
-
Add fresh, anhydrous DMSO to the solid to achieve a final concentration of 100 mM.
-
If necessary, use an ultrasonic bath to aid dissolution until a clear solution is obtained.
-
Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Preparation of an In Vivo Formulation (Oral Gavage)
This protocol is based on formulations used in rat and mouse studies.
-
Prepare a stock solution of TM5275 in fresh DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution with a final concentration of ≥ 2.5 mg/mL, sequentially add the following solvents:
-
100 µL of the 25 mg/mL TM5275 DMSO stock solution.
-
400 µL of PEG300. Mix until the solution is clear.
-
50 µL of Tween-80. Mix until the solution is clear.
-
450 µL of saline. Mix to create the final formulation.
-
-
This formulation should be prepared fresh on the day of use.
Protocol 3: In Vitro Cell-Based Assay
This is a general protocol based on studies investigating the effect of TM5275 on cell lines.
-
Culture cells (e.g., ES-2 ovarian cancer cells) in appropriate media and conditions.
-
Prepare a working solution of TM5275 by diluting the DMSO stock solution in the cell culture medium to the desired final concentration (e.g., 20-100 µM).
-
Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent toxicity. A vehicle control (medium with the same concentration of DMSO) should be included.
-
Treat the cells with the TM5275 working solution for the desired duration (e.g., 24, 48, 72, 96 hours).
-
Perform downstream analysis, such as cell viability assays (e.g., CellTiter-Glo).
Visualizations
Caption: Troubleshooting workflow for TM5275 solubility and stability.
References
Technical Support Center: TM5275 Sodium for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful dissolution and administration of TM5275 sodium in in vivo studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for oral gavage in mice?
A1: this compound can be formulated for oral gavage using several vehicles. A common and effective method is to prepare a suspension in a 0.5% carboxymethyl cellulose (CMC) solution.[1][2] Alternatively, a clear solution can be achieved using a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
Q2: My this compound solution is precipitating. What can I do?
A2: If you observe precipitation, gentle heating and/or sonication can be used to aid dissolution.[1] It is also crucial to prepare the solution fresh and use it immediately for optimal results.[3] When using co-solvent systems, add each solvent sequentially and ensure the solution is clear before adding the next component.
Q3: What is the maximum achievable concentration of this compound for in vivo studies?
A3: With specific solvent systems, a concentration of at least 2.5 mg/mL can be achieved, resulting in a clear solution. For oral administration as a suspension in CMC, concentrations of at least 5 mg/mL can be prepared.
Q4: Is this compound toxic to animals at therapeutic doses?
A4: Studies have shown that TM5275 exhibits a favorable pharmacokinetic profile with very low toxicity in mice and rats. It has been administered orally at doses up to 100 mg/kg/day without causing obvious toxicity to major organ systems.
Q5: How should I store the stock solution of this compound?
A5: For long-term storage, the stock solution should be kept at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon adding aqueous solution | This compound has limited solubility in purely aqueous solutions. | Use a co-solvent system. First, dissolve the compound in an organic solvent like DMSO, and then slowly add the aqueous component while mixing. |
| Cloudy solution or suspension | Incomplete dissolution of the compound. | Gently heat the solution and/or use a sonicator to facilitate dissolution. Ensure thorough mixing. |
| Phase separation | Immiscibility of the chosen solvents. | Ensure the solvents in your vehicle are miscible. For example, when using corn oil, first dissolve TM5275 in DMSO before adding it to the oil. |
| Animal distress after administration | The vehicle or high concentration of a solvent (e.g., DMSO) may be causing irritation. | Minimize the percentage of organic solvents like DMSO in the final formulation. Consider alternative vehicles like a suspension in CMC. |
Quantitative Data Summary
| Parameter | Value | Vehicle/Solvent System | Animal Model | Reference |
| Solubility | ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | N/A | |
| Solubility | ≥ 2.5 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline) | N/A | |
| Solubility | ≥ 2.5 mg/mL | 10% DMSO, 90% Corn Oil | N/A | |
| Suspension Conc. | ≥ 5 mg/mL | Carboxymethyl cellulose sodium (CMC-Na) solution | N/A | |
| Oral Gavage Dose | 10 and 50 mg/kg | 0.5% CMC solution | Rats | |
| Oral Gavage Dose | 50 mg/kg | Not specified | Mice | |
| Oral Gavage Dose | 10 and 50 mg/kg/day | Carboxymethyl cellulose suspension | Mice | |
| Drinking Water Dose | 50 or 100 mg/kg/day | Drinking water | Rats |
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-Solvent Vehicle for Oral Administration
This protocol yields a clear solution suitable for oral administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Add 10% of the final volume as DMSO to the this compound and vortex until fully dissolved.
-
Sequentially add 40% PEG300, 5% Tween-80, and 45% Saline to the DMSO solution.
-
Mix thoroughly after the addition of each solvent to ensure a clear solution is maintained.
-
The final solution will have a concentration of ≥ 2.5 mg/mL.
Protocol 2: Preparation of this compound Suspension for Oral Administration
This protocol is suitable for administering TM5275 as a homogeneous suspension.
Materials:
-
This compound
-
Carboxymethyl cellulose sodium (CMC-Na)
-
Sterile water
Procedure:
-
Prepare a 0.5% CMC-Na solution by dissolving CMC-Na in sterile water. Gentle heating and stirring may be required. Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound.
-
Add the this compound powder to the 0.5% CMC-Na solution.
-
Vortex or stir the mixture until a homogeneous suspension is achieved.
-
This method can be used to prepare suspensions of at least 5 mg/mL.
Visual Guides
Caption: Experimental workflow for dissolving this compound.
Caption: Troubleshooting flowchart for TM5275 dissolution.
References
TM5275 sodium long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of TM5275 sodium.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the storage and use of this compound in a question-and-answer format.
Storage and Handling
Q1: How should I store this compound for long-term use?
A1: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, it is recommended to store the compound as a solid (powder) at -20°C for up to 3 years. Once in solution, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 1 year or at -20°C for up to 1 month.[1]
Q2: I left the solid this compound at room temperature for a short period. Is it still usable?
A2: While the recommended storage temperature for the solid compound is -20°C, short periods at room temperature, such as during shipping, are unlikely to significantly affect its stability. However, for optimal performance and to ensure the longest shelf-life, it is crucial to transfer it to the recommended storage conditions as soon as possible.
Q3: My this compound stock solution in DMSO appears to have precipitated after thawing. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded or due to temperature changes. First, ensure the solution is at room temperature. Gentle warming in a 37°C water bath or brief sonication can often help redissolve the precipitate. If the precipitate persists, the stock concentration may be too high. It is also important to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of many small molecules.
Experimental Troubleshooting
A4: Several factors could contribute to a lack of efficacy in a cellular context.
-
Compound Instability: this compound may be unstable in your specific cell culture medium. Consider reducing the incubation time or preparing fresh dilutions immediately before use.
-
Cell Permeability: While TM5275 is known to be orally bioavailable, its permeability can vary between cell types.
-
Incorrect Concentration: Double-check your calculations and dilution steps to ensure the final concentration is accurate.
-
Cell Health: Ensure your cells are healthy and within a consistent passage number range, as cellular responses can change with passage number and confluency.
Q5: I am seeing inconsistent results between experiments using this compound.
A5: Consistency is key in any experiment. To minimize variability:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid degradation from repeated freeze-thaw cycles.
-
Consistent Cell Culture Practices: Use cells at the same confluency and passage number for all related experiments.
-
Standardize Protocols: Ensure all experimental parameters, such as incubation times, reagent concentrations, and washing steps, are identical between experiments.
-
Pipetting Accuracy: Use calibrated pipettes and consistent pipetting techniques to minimize errors in dilutions and reagent additions.
Q6: I have observed some cytotoxicity in my cell culture at higher concentrations of this compound. Is this expected?
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | -20°C | Up to 3 years | Keep tightly sealed and protected from moisture. |
| Stock Solution | -80°C | Up to 1 year | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| Stock Solution | -20°C | Up to 1 month | Aliquot into single-use vials to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: PAI-1 Activity Assay (Chromogenic)
Materials:
-
This compound
-
Human tissue Plasminogen Activator (tPA)
-
Human Plasminogen
-
Plasmin-specific chromogenic substrate (e.g., S-2251)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to achieve a range of desired final concentrations.
-
-
-
Add varying concentrations of this compound (or vehicle control) to the wells.
-
tPA Addition:
-
Plasminogen Activation and Substrate Cleavage:
-
Add plasminogen and the chromogenic substrate to each well.
-
Immediately begin reading the absorbance at 405 nm every 1-2 minutes for 30-60 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in absorbance over time).
-
The rate of cleavage is proportional to the amount of active tPA remaining.
-
Plot the tPA activity against the concentration of this compound to determine the IC50 value.
-
Protocol 2: Cell Proliferation/Viability Assay (MTT Assay)
This protocol can be used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
Cells of interest (e.g., endothelial cells, cancer cell lines)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix gently by pipetting up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the concentration of this compound.
-
Protocol 3: Rat Model of Ferric Chloride-Induced Carotid Artery Thrombosis
This is a widely used in vivo model to evaluate the antithrombotic efficacy of compounds like this compound.
Materials:
-
This compound
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., pentobarbital sodium)
-
Ferric chloride (FeCl3) solution (e.g., 35% in water)
-
Surgical instruments (scissors, forceps, vessel clamp)
-
Doppler flow probe and monitor
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat with an appropriate anesthetic.
-
Place the rat in a supine position on a heating pad to maintain body temperature.
-
-
Surgical Procedure:
-
Make a midline cervical incision and expose the right common carotid artery.
-
Carefully separate the carotid artery from the surrounding tissues and vagus nerve.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Compound Administration:
-
Administer this compound or vehicle control to the rats via the desired route (e.g., oral gavage) at a predetermined time before thrombosis induction.
-
-
Thrombosis Induction:
-
Apply a small piece of filter paper (e.g., 1x2 mm) saturated with FeCl3 solution to the surface of the carotid artery for a specific duration (e.g., 10 minutes).
-
After the application, remove the filter paper and rinse the area with saline.
-
-
Monitoring and Endpoint:
-
Continuously monitor the blood flow using the Doppler flow probe.
-
The time to occlusion is defined as the time from the application of FeCl3 until the blood flow ceases.
-
After the experiment, the thrombosed arterial segment can be excised, and the thrombus weight can be measured.
-
-
Data Analysis:
-
Compare the time to occlusion and thrombus weight between the this compound-treated group and the vehicle control group.
-
Mandatory Visualization
PAI-1 Signaling Pathway and Inhibition by TM5275
Experimental Workflow: In Vitro Evaluation of this compound
Caption: A typical experimental workflow for the in vitro evaluation of this compound.
References
Potential off-target effects of TM5275 sodium
Welcome to the technical support center for TM5275 sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of TM5275 and to troubleshoot potential issues related to its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
Q3: What are the known potential off-target effects of this compound?
-
Reduced Cell Viability and Apoptosis: At concentrations in the range of 70-100 μM, TM5275 has been shown to decrease cell viability and induce apoptosis in various cancer cell lines. This effect has also been observed in non-cancerous human lung fibroblasts. The induction of apoptosis appears to proceed through the intrinsic pathway, involving activation of caspase-3/7 and p53.
-
Inhibition of AKT Signaling: TM5275 has been observed to inhibit the TGF-β1-stimulated phosphorylation of AKT, a key protein in cell survival and proliferation signaling pathways. This effect was noted without altering the phosphorylation of ERK1/2 and SMAD2/3, suggesting a specific interaction with the PI3K/AKT pathway.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, this compound powder should be stored at -20°C for up to one month or at -80°C for up to six months, protected from moisture. Stock solutions should be prepared fresh, but if necessary, can be stored at -20°C for up to one month. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of PAI-1 activity | Compound Degradation: Improper storage or handling of TM5275. | Ensure TM5275 is stored as recommended (-20°C or -80°C, desiccated). Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them within a month if stored at -20°C. |
| Assay Conditions: Suboptimal pH, temperature, or incubation time. | Follow a validated PAI-1 activity assay protocol. Ensure the buffer pH is stable and the incubation times and temperatures are consistent. | |
| Reagent Quality: Inactive PAI-1, tPA, or chromogenic substrate. | Use high-quality, validated reagents. Check the activity of your PAI-1 and tPA stocks. | |
| Unexpected decrease in cell viability in my experiment | High Concentration of TM5275: TM5275 can induce apoptosis at high concentrations (typically >50 μM). | Perform a dose-response curve to determine the optimal concentration for PAI-1 inhibition without significant cytotoxicity in your cell type. Consider using a lower concentration or a shorter treatment duration. |
| Solvent Toxicity: High concentration of the solvent (e.g., DMSO) used to dissolve TM5275. | Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.1%) and include a vehicle control in your experiments. | |
| Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to TM5275. | Consult the literature for IC50 values of TM5275 on your cell line or a similar one. If data is unavailable, perform a preliminary cytotoxicity assay. | |
| Observed changes in signaling pathways other than fibrinolysis | Off-target Inhibition of AKT Signaling: TM5275 may inhibit AKT phosphorylation. | If your experimental system is sensitive to changes in AKT signaling, consider this potential off-target effect. You can verify this by performing a western blot for phosphorylated AKT (Ser473). |
| Other Uncharacterized Off-Targets: At higher concentrations, TM5275 may interact with other cellular targets. | If you observe unexpected phenotypic changes, consider performing broader pathway analysis or consult with a pharmacologist. Using a structurally different PAI-1 inhibitor as a control could help differentiate between on-target and off-target effects. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | Assay Type | IC50 | Reference |
| Human PAI-1 | Chromogenic Activity Assay | 6.95 μM |
Table 2: Off-Target Effects of TM5275 on Cell Viability
| Cell Line | Cell Type | Assay | IC50 | Reference |
| ES-2 | Human Ovarian Cancer | CellTiter-Glo | 70-100 μM (viability decrease) | |
| JHOC-9 | Human Ovarian Cancer | CellTiter-Glo | 70-100 μM (viability decrease) | |
| CCL-210 | Human Lung Fibroblasts | Not specified | Apoptosis induced at 40 mg/kg in mice |
Note: Quantitative IC50 values for a broad panel of serine proteases are not consistently reported in the literature. Researchers are advised to perform their own selectivity profiling if required.
Experimental Protocols
Protocol 1: Chromogenic PAI-1 Activity Assay
Materials:
-
This compound
-
Recombinant human tPA
-
Plasminogen
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl and 0.01% Tween-20)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare TM5275 dilutions: Prepare a stock solution of TM5275 in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of concentrations to be tested.
-
Plasminogen Activation: Add plasminogen to each well. The residual, uninhibited tPA will convert plasminogen to plasmin.
-
Substrate Addition and Measurement: Add the chromogenic plasmin substrate to each well. Immediately start reading the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of substrate cleavage (change in absorbance per minute). Plot the rate of reaction against the concentration of TM5275 and fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-AKT (Ser473) Inhibition
This protocol is a standard method for analyzing protein phosphorylation by western blot.
Materials:
-
Cell line of interest (e.g., a cell line known to have active AKT signaling)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473) and anti-total AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with different concentrations of TM5275 (and a vehicle control) for the desired time. A positive control for AKT activation (e.g., growth factor stimulation) can be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, mix with Laemmli buffer, and heat. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-AKT to total AKT for each condition.
Mandatory Visualizations
Caption: Potential off-target inhibition of TGF-β1-stimulated AKT phosphorylation by high concentrations of TM5275.
Caption: General experimental workflow for investigating potential off-target effects of TM5275.
References
TM5275 sodium toxicity and adverse effects in animal models
Frequently Asked Questions (FAQs)
Q1: What is the reported toxicity profile of TM5275 sodium in preclinical animal models?
Q2: Were any adverse effects on hemostasis observed with TM5275?
Q3: My animals are showing unexpected clinical signs. How can I determine if it's related to TM5275?
A3: It is crucial to systematically investigate the cause of any unexpected observations. The following workflow can help troubleshoot the issue.
Troubleshooting Guides
Issue 1: Observed changes in liver enzymes (e.g., ALT, AST) in the TM5275-treated group.
-
Is this expected?
-
Current literature reports no obvious liver toxicity for TM5275.
-
-
Possible Causes & Troubleshooting Steps:
-
Animal Model Pathology: Many disease models (e.g., metabolic syndrome, fibrosis) inherently involve liver stress or damage. Compare enzyme levels to the baseline for the model and to the vehicle-control group.
-
Vehicle Effects: Some vehicles, if not properly formulated or administered, can cause localized or systemic inflammation. Ensure the vehicle-only control group shows no similar changes.
-
Underlying Infection: Subclinical infections in an animal colony can be exacerbated by experimental procedures. Perform health screening on sentinel animals.
-
Compound-Model Interaction: While TM5275 itself may not be hepatotoxic, its pharmacological action could potentially unmask or exacerbate an underlying, model-specific liver condition. A thorough histopathological examination of liver tissue by a qualified pathologist is recommended.
-
Issue 2: Signs of bleeding or altered coagulation are noted.
-
Is this expected?
-
Possible Causes & Troubleshooting Steps:
-
Baseline Coagulation: The animal strain or disease model might have a predisposition to bleeding. Establish baseline coagulation parameters (e.g., platelet count, PT, aPTT) before starting the study.
-
Procedural Bleeding: Repeated blood sampling or invasive procedures can lead to bleeding. Review and refine all experimental procedures to minimize trauma.
-
High Dose Effect: While safe at therapeutic doses, very high doses of any compound can lead to off-target or exaggerated pharmacological effects. If you are using a novel high-dose regimen, consider performing a dose-ranging study to establish a safety window.
-
Actionable Step: Perform a comparative analysis of coagulation panels (platelets, PT, aPTT) between the TM5275-treated group, vehicle control, and a baseline (untreated) group.
-
Summary of this compound Safety Profile
| Parameter | Reported Observation in Rodents and Primates | Reference |
| Liver Toxicity | No obvious toxicity observed. | |
| Kidney Toxicity | No obvious toxicity observed. | |
| Hematopoietic System | No obvious toxicity observed. | |
| Central Nervous System | No obvious toxicity observed. | |
| Cardiovascular System | No obvious toxicity observed. | |
| Hemostatic Function | No detrimental effects reported. |
Experimental Protocols
The in vivo antifibrotic efficacy of TM5275 was investigated in two different rat models of metabolic syndrome.
1. Choline-Deficient, L-Amino-Acid-Defined (CDAA) Diet-Induced Steatohepatitis Model
-
Animal Strain: Fischer 344 rats.
-
Induction of Fibrosis: Animals are fed a choline-deficient, L-amino-acid-defined diet for a period of 12 weeks. This diet induces steatohepatitis, which progresses to severe hepatic fibrosis.
-
TM5275 Administration: The specific route and dose of TM5275 administration should be determined based on the experimental design, but oral administration has been documented.
-
Assessment: At the end of the study period, liver tissue is collected for histological analysis (e.g., H&E, Sirius Red staining for collagen) and biochemical assays (e.g., hydroxyproline content). Blood samples are collected for analysis of liver enzymes.
2. Porcine Serum (PS)-Induced Fibrosis in Diabetic Rats
-
Animal Strain: Otsuka Long-Evans Tokushima Fatty (OLETF) rats (a model for congenital diabetes).
-
Induction of Fibrosis: Animals receive intraperitoneal injections of porcine serum over a period of 6 weeks to induce hepatic fibrosis under diabetic conditions. This model is noted to induce fibrosis with limited hepatic steatosis and inflammation.
-
TM5275 Administration: TM5275 is administered, typically orally, for the duration of the study or a defined treatment period.
-
Assessment: Similar to the CDAA model, evaluation includes liver histology to assess fibrosis and analysis of relevant biomarkers from serum and tissue samples.
Visualizations
TM5275 Mechanism of Action
General Experimental Workflow for In Vivo Studies
References
Technical Support Center: Overcoming TM5275 Resistance in Cancer Cells
Frequently Asked Questions (FAQs)
Q1: What is TM5275 and what is its mechanism of action?
Q2: We are observing resistance to TM5275 in our cancer cell lines, which seems to be correlated with high sodium concentrations in the media. Is "sodium resistance" a known phenomenon?
While "sodium resistance" to TM5275 is not a specifically documented phenomenon in the scientific literature, there is evidence that high concentrations of sodium chloride can induce treatment resistance to other anti-cancer agents. Studies have shown that a high-salt microenvironment can lead to the upregulation of P-glycoprotein (P-gp), a drug efflux pump, in breast cancer cells.[4] This process appears to be mediated by store-operated calcium influx.[4] It is plausible that a similar mechanism could contribute to reduced intracellular concentrations and efficacy of TM5275.
Furthermore, cancer cells are known to have altered sodium homeostasis, which can impact cell proliferation and survival. Therefore, investigating the role of sodium concentration in your experimental system is a valid line of inquiry.
Q3: What are other potential mechanisms of resistance to TM5275?
Resistance to small molecule inhibitors like TM5275 can arise through various mechanisms. Based on established principles of drug resistance in cancer, potential mechanisms for TM5275 resistance include:
-
Target-dependent resistance:
-
Target-independent resistance:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump TM5275 out of the cell, reducing its intracellular concentration.
-
Alterations in ion channel expression: The dysregulation of various ion channels (e.g., sodium, potassium, calcium channels) is increasingly recognized as a mechanism of chemoresistance. These channels can affect cellular processes like apoptosis and proliferation.
Troubleshooting Guides
Issue 1: Decreased Sensitivity to TM5275 in Cancer Cell Lines
If you observe a decrease in the efficacy of TM5275 (e.g., an increase in the IC50 value), consider the following troubleshooting steps.
Experimental Workflow for Investigating Decreased Sensitivity
Caption: Workflow for troubleshooting decreased TM5275 sensitivity.
Detailed Methodologies:
-
Varying Sodium Chloride Concentration:
-
Culture your cancer cell lines in media with varying concentrations of NaCl (e.g., physiological concentration, and incremental increases).
-
Perform a dose-response curve with TM5275 for each salt concentration to determine the IC50 value.
-
An increase in IC50 with higher NaCl concentrations would suggest a role for sodium in the observed resistance.
-
-
Assessing P-glycoprotein (P-gp) Expression:
-
Quantitative PCR (qPCR): Measure the mRNA levels of the ABCB1 gene (encoding P-gp) in your resistant cells compared to sensitive parental cells.
-
Western Blot: Analyze the protein levels of P-gp. An increase in P-gp expression in resistant cells would suggest increased drug efflux.
-
-
-
qPCR: Measure the mRNA levels of the SERPINE1 gene.
-
-
Sequencing of the SERPINE1 Gene:
-
Isolate genomic DNA from both sensitive and resistant cell lines.
-
Amplify the coding region of the SERPINE1 gene by PCR.
-
Sequence the PCR products to identify any potential mutations in the resistant cells.
-
-
Analysis of Survival Pathways:
-
Treat sensitive and resistant cells with TM5275.
-
Prepare cell lysates and perform Western blotting for key signaling proteins such as total and phosphorylated AKT and ERK1/2.
-
Increased phosphorylation of these proteins in resistant cells upon TM5275 treatment could indicate the activation of bypass pathways.
-
Issue 2: High Variability in Experimental Replicates with TM5275
High variability can be due to several factors. A systematic approach can help identify the source of the inconsistency.
Troubleshooting High Variability
Caption: Troubleshooting high experimental variability with TM5275.
Detailed Methodologies:
-
Verification of TM5275 Stock Solution:
-
Confirm the correct molecular weight and recalculate the concentration.
-
Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles.
-
Assess the stability of the compound in your specific cell culture medium over the time course of your experiment.
-
-
Standardization of Cell Culture:
-
Use cells within a consistent and low passage number range.
-
Ensure a consistent cell confluency at the time of treatment.
-
Serum batch testing is recommended as different lots of fetal bovine serum can affect cell growth and drug response.
-
-
Mycoplasma Testing:
-
Regularly test your cell lines for mycoplasma contamination, as this can significantly alter cellular responses to drugs.
-
Data Presentation
Table 1: Hypothetical IC50 Values for TM5275 in Sensitive and Resistant Cancer Cells under Varying Sodium Conditions
| Cell Line | NaCl Concentration | TM5275 IC50 (µM) |
| Sensitive | Normal | 5 |
| Sensitive | High | 15 |
| Resistant | Normal | 50 |
| Resistant | High | 150 |
Table 2: Hypothetical Gene Expression Changes in TM5275-Resistant Cells
| Gene | Fold Change in Resistant vs. Sensitive Cells (mRNA) |
| SERPINE1 (PAI-1) | 5.2 |
| ABCB1 (P-gp) | 8.7 |
| AKT1 | 2.1 |
| MAPK1 (ERK2) | 1.8 |
Signaling Pathways
References
- 1. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. A Narrative Review on Plasminogen Activator Inhibitor-1 and Its (Patho)Physiological Role: To Target or Not to Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High salt induces P-glycoprotein mediated treatment resistance in breast cancer cells through store operated calcium influx - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing TM5275 sodium concentration for cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using TM5275 in cell-based assays. The following information is designed to help optimize experimental conditions and address potential issues related to sodium concentration.
Frequently Asked Questions (FAQs)
Q1: What is TM5275 and what is its mechanism of action?
Q2: What are the typical working concentrations for TM5275 in cell-based assays?
Q3: Is the sodium salt form of TM5275 expected to significantly alter the sodium concentration of my cell culture medium?
At typical working concentrations (20-100 µM), the amount of sodium introduced from the TM5275 sodium salt is negligible and unlikely to have a significant impact on the overall sodium concentration of standard cell culture media, which is typically around 140-150 mM. However, preparing highly concentrated stock solutions of TM5275 in sodium-based buffers and then performing large dilutions into the final assay medium could, in rare cases, contribute to minor fluctuations. It is always recommended to prepare stock solutions in a solvent like DMSO to minimize the introduction of additional ions.
Q4: What is the standard sodium concentration in cell culture media and why is it important?
Most commercially available cell culture media are formulated to have a sodium chloride concentration that results in a physiological osmolarity similar to that of blood, typically around 135-145 mM. Maintaining proper ion balance is critical for cell health, as it regulates cell volume, membrane potential, and the function of ion channels and transporters. Significant deviations from the optimal sodium concentration can lead to cellular stress, apoptosis, and altered cellular responses, which can impact the reliability of assay results.
Troubleshooting Guide: Optimizing Sodium Concentration
While TM5275 itself is not known to be directly affected by sodium concentration, suboptimal sodium levels in your cell-based assay can lead to inconsistent or unexpected results. This guide provides a systematic approach to troubleshooting potential issues related to sodium concentration.
Issue 1: Inconsistent TM5275 efficacy or high variability between experiments.
Potential Cause: Fluctuations in the final sodium concentration of the assay medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent TM5275 efficacy.
Issue 2: Unexpected changes in cell morphology or viability in control wells.
Potential Cause: The basal medium or supplements have a suboptimal sodium concentration, leading to cellular stress.
Troubleshooting Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected findings with TM5275 sodium in research
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with TM5275 sodium, presented in a question-and-answer format.
Q1: We are observing a significant anti-proliferative effect of TM5275 in vitro, but our in vivo tumor xenograft model shows a much weaker, non-significant effect. Why is there a discrepancy?
-
Pharmacokinetics and Bioavailability: While TM5275 has improved oral absorption compared to its predecessors, its plasma concentration and, more importantly, its concentration within the tumor microenvironment might be insufficient to replicate the effective concentrations used in vitro.[1] It's crucial to perform pharmacokinetic studies in your animal model to correlate plasma and tumor concentrations with your in vitro IC50 values.
-
Off-Target Effects at High In Vitro Concentrations: The high micromolar concentrations required to induce apoptosis in vitro may engage off-target effects that are not achieved at tolerable in vivo doses.
Troubleshooting Steps:
-
Verify Compound Stability and Formulation: Ensure your this compound formulation for in vivo administration is stable and provides adequate bioavailability. Consider alternative delivery routes if oral administration proves insufficient.
-
Conduct Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Measure TM5275 concentrations in plasma and tumor tissue over time to determine if therapeutic levels are reached and maintained.
-
Re-evaluate In Vitro Concentrations: Determine the lowest effective concentration in vitro and assess if this is achievable in vivo.
-
Explore Combination Therapies: The anti-angiogenic and pro-apoptotic effects of TM5275, even if modest alone, may be synergistic with other anti-cancer agents.
Q2: We are studying the effect of TM5275 on TGF-β-induced fibrosis and are seeing inconsistent effects on downstream signaling pathways. Sometimes we see an effect, and other times we don't. What could be the cause?
Potential Reasons for Inconsistency:
-
Cell Type-Specific Signaling: The non-canonical TGF-β pathways (e.g., PI3K/AKT, MAPK) are highly cell-type and context-dependent.[3] Your results may vary depending on the specific cell line or primary cells you are using.
-
Timing of Treatment and Analysis: The activation kinetics of different signaling pathways can vary. The timing of TM5275 treatment relative to TGF-β stimulation and the time point of analysis are critical.
Troubleshooting Steps:
-
Characterize Your Model System: Thoroughly characterize the dominant TGF-β signaling pathways in your specific cell type.
-
Perform a Time-Course Experiment: Analyze the phosphorylation status of key signaling molecules (SMADs, AKT, ERKs) at various time points after TGF-β and TM5275 treatment.
-
Use Specific Pathway Inhibitors: To confirm the involvement of a particular non-canonical pathway, use well-characterized inhibitors for PI3K, MEK, etc., in conjunction with TM5275.
Below is a diagram illustrating the potential for divergent TGF-β signaling pathways, which could be influenced by TM5275.
References
- 1. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Smad pathways in TGF-beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
TM5275 sodium bleeding risk at high doses
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of TM5275?
Q2: What is the potential risk of bleeding associated with high doses of TM5275?
Q4: What are the potential therapeutic applications of TM5275?
-
Thrombotic Disorders: Preventing and treating conditions such as deep vein thrombosis, pulmonary embolism, and myocardial infarction.
II. Troubleshooting Guides
A. In Vivo Bleeding Risk Assessment: Mouse Tail Bleeding Assay
The mouse tail bleeding assay is a common method to assess the in vivo effect of compounds on hemostasis.
Experimental Workflow:
Troubleshooting Common Issues:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in bleeding times between animals in the same group. | - Inconsistent tail amputation (different lengths or diameters).- Variation in animal stress levels.- Inconsistent water bath temperature. | - Use a standardized template or guide for tail amputation.- Ensure consistent and adequate anesthesia.- Handle animals gently to minimize stress.- Maintain the saline bath at a constant 37°C. |
| No bleeding or very rapid cessation of bleeding in all groups. | - Tail amputation is not severe enough.- Dehydration of the animal.- Low ambient temperature affecting blood flow. | - Ensure the tail tip is amputated at a consistent and appropriate diameter.- Ensure animals have ad libitum access to water before the experiment.- Perform the experiment in a temperature-controlled environment. |
| Excessive bleeding in the control group. | - Genetic strain of the mouse (some strains are more prone to bleeding).- Accidental transection of a larger artery.- Anesthesia-induced hypotension. | - Be aware of the known bleeding phenotype of the mouse strain being used.- Standardize the amputation site to avoid major vessels.- Monitor vital signs during anesthesia if possible. |
| Difficulty in determining the exact point of bleeding cessation. | - Oozing or re-bleeding after initial clot formation. | - Define a clear endpoint, for example, no blood flow for a continuous period (e.g., 30 seconds).- Blot the tail gently with filter paper at set intervals to check for active bleeding. |
B. In Vitro Fibrinolytic Activity Assessment: Plasma Clot Lysis Assay
The plasma clot lysis assay measures the ability of a compound to enhance the breakdown of a pre-formed clot in a plasma environment.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Assays to quantify fibrinolysis: strengths and limitations. Communication from the ISTH SSC Subcommittee on Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to TM5275 Sodium and Other PAI-1 Inhibitors for Researchers
Introduction to PAI-1 Inhibition
Comparative Overview of PAI-1 Inhibitors
This section details the characteristics and performance of TM5275 and its counterparts.
Data Presentation
Table 1: In Vitro Efficacy
| Inhibitor | Target | IC50 | Cell Line / Assay | Key Findings | Reference(s) |
| TM5275 Sodium | PAI-1 | 6.95 μM | PAI-1 activity assay | Selective inhibition of PAI-1. | |
| 70-100 μM (cell viability) | ES-2, JHOC-9 (ovarian cancer) | Decreased cell viability at 72h. | |||
| Tiplaxtinin (PAI-039) | PAI-1 | 2.7 μM | PAI-1 activity assay | Selective inhibition of PAI-1. | |
| 43.7 ± 6.3 μM (cell proliferation) | T24 (bladder cancer) | Inhibition of cellular proliferation. | |||
| 52.8 ± 1.6 μM (cell proliferation) | UM-UC-14 (bladder cancer) | Inhibition of cellular proliferation. | |||
| ACT001 | PAI-1 | Not specified | Glioma cells | Inhibits glioma cell proliferation, invasion, and migration. |
Table 2: In Vivo Antithrombotic Efficacy
| Inhibitor | Animal Model | Dose | Key Findings | Reference(s) |
| This compound | Rat thrombosis model | 10 mg/kg | Blood clot weight reduced to 60.9 ± 3.0 mg (vs. 72.5 ± 2.0 mg in vehicle). | |
| 50 mg/kg | Blood clot weight reduced to 56.8 ± 2.8 mg. Antithrombotic effect equivalent to 500 mg/kg ticlopidine. | |||
| Tiplaxtinin (PAI-039) | Rat carotid thrombosis model | 1.0 mg/kg (p.o.) | Increased time to occlusion from 18.2 ± 4.6 min to 46.1 ± 7.0 min. | |
| Rat vena cava thrombosis model | 3, 10, 30 mg/kg (p.o.) | Significant reduction in thrombus weight. | ||
| MDI-2268 | Murine venous thrombosis model | 0.3 - 10 mg/kg (oral gavage) | Dose-dependent reduction in active PAI-1 in plasma. |
Table 3: In Vivo Antifibrotic Efficacy
| Inhibitor | Animal Model | Dose | Key Findings | Reference(s) |
| This compound | Rat liver fibrosis model (CDAA-fed) | Not specified | Marked amelioration of hepatic fibrosis; suppressed proliferation of activated hepatic stellate cells. | |
| Mouse intestinal fibrosis model (TNBS-induced) | 50 mg/kg (oral) | Decreased collagen accumulation and attenuated fibrogenesis. | ||
| Tiplaxtinin (PAI-039) | Not specified | Not specified | Attenuates Ang II-induced aortic remodeling in mice. |
Table 4: Pharmacokinetics
| Inhibitor | Animal Model | Dose | Key Parameters | Reference(s) |
| This compound | Rat | 10 mg/kg | Plasma concentration reached 17.5 ± 5.2 μM. | |
| Tiplaxtinin (PAI-039) | Not specified | Not specified | Orally bioavailable. | |
| MDI-2268 | Rat | 15 mg/kg (IV) | Half-life: 30 min. | |
| 30 mg/kg (oral) | Half-life: 3.4 h; Bioavailability: 57%. | |||
| ACT001 | Rat | Not specified | Absolute bioavailability: 50.82%; Can cross the blood-brain barrier. | |
| Human (glioma patients) | 100-1200 mg BID | Half-life: ~3-4 hours. |
Experimental Protocols
Rat Arterial Thrombosis Model (FeCl3-induced)
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. The carotid artery is isolated and a flow probe is placed to monitor blood flow.
-
Drug Administration: The test compound (e.g., Tiplaxtinin) or vehicle is administered orally at a specified time before the injury.
-
Thrombus Induction: A filter paper saturated with ferric chloride (FeCl3) solution is applied to the adventitial surface of the carotid artery for a defined period to induce endothelial injury and subsequent thrombus formation.
-
Monitoring and Analysis: Blood flow is monitored continuously. The time to occlusion (cessation of blood flow) is recorded. After a set period, the thrombosed arterial segment is excised, and the thrombus is collected and weighed.
Rat Liver Fibrosis Model (CDAA-fed)
-
Animal Model: Fischer 344 rats are fed a choline-deficient, L-amino acid-defined (CDAA) diet for an extended period (e.g., 12 weeks) to induce steatohepatitis and liver fibrosis.
-
Drug Administration: TM5275 or vehicle is administered orally to the rats during the dietary intervention.
-
Histological Analysis: At the end of the study period, liver tissues are harvested, fixed, and stained (e.g., with Sirius Red) to visualize and quantify collagen deposition and the extent of fibrosis.
-
Immunohistochemistry: Liver sections are stained for markers of hepatic stellate cell activation, such as alpha-smooth muscle actin (α-SMA).
-
Biochemical Analysis: Hepatic levels of profibrogenic markers like TGF-β1 and total collagen are measured.
Signaling Pathways and Mechanisms of Action
PAI-1 in Fibrinolysis and Thrombosis
PAI-1 in TGF-β-Mediated Fibrosis
ACT001 in Glioma: PAI-1/PI3K/AKT Pathway
Conclusion
References
A Comparative Guide to the In Vivo Efficacy of TM5275 and Tiplaxtinin
Mechanism of Action: Targeting PAI-1
In Vivo Efficacy: A Comparative Overview
Antithrombotic and Fibrinolytic Activity
Both compounds have demonstrated significant antithrombotic effects in animal models.
TM5275 has been shown to have antithrombotic effectiveness in nonhuman primates, with a 50 mg/kg dose being equivalent to 500 mg/kg of ticlopidine. In combination with tPA, TM5275 significantly enhances the antithrombotic effect of tPA.
Tiplaxtinin has demonstrated oral efficacy in rat and canine models of acute arterial thrombosis. In a rat carotid thrombosis model, a 1 mg/kg oral dose increased the time to occlusion. In a canine coronary artery thrombosis model, Tiplaxtinin treatment was associated with spontaneous reperfusion of the occluded vessel.
Anti-fibrotic Activity
Both molecules have shown promise in preclinical models of fibrosis.
TM5275 has been investigated in rat models of metabolic syndrome-related hepatic fibrosis and a mouse model of intestinal fibrosis. In a rat model of nonalcoholic steatohepatitis (NASH), oral administration of TM5275 markedly ameliorated the development of hepatic fibrosis. In a mouse model of chronic intestinal inflammation, a 50 mg/kg oral dose of TM5275 decreased collagen deposition.
Tiplaxtinin has been shown to attenuate angiotensin II-induced aortic remodeling in mice when administered at 1 mg/g in their chow.
Anti-tumor and Anti-angiogenic Activity
Both compounds have been evaluated for their potential in cancer therapy.
TM5275 and a related compound, TM5441, have been shown to decrease cell viability in several human cancer cell lines in vitro. Oral administration of TM5441 in mice with tumor xenografts led to increased tumor cell apoptosis and had a disruptive effect on the tumor vasculature.
Tiplaxtinin has been shown to reduce tumor xenograft growth in athymic mice bearing human bladder and cervical cancer cell lines at a dose of 1 mg/kg, p.o. This effect was associated with reduced tumor angiogenesis, decreased cellular proliferation, and increased apoptosis. In a tumor angiogenesis model, Tiplaxtinin treatment dose-dependently decreased neovascularization in a Matrigel implant.
Quantitative Data Summary
| Compound | Model | Species | Dose | Route | Key Findings | Reference(s) |
| TM5275 | Hepatic Fibrosis (NASH) | Rat | Not Specified | Oral | Markedly ameliorated the development of hepatic fibrosis. | |
| Intestinal Fibrosis | Mouse | 50 mg/kg/day | Oral | Decreased collagen deposition. | ||
| Thrombosis | Non-human Primate | 50 mg/kg | Not Specified | Antithrombotic effect equivalent to 500 mg/kg of ticlopidine. | ||
| Tiplaxtinin | Carotid Thrombosis | Rat | 1 mg/kg | Oral | Increased time to occlusion. | |
| Coronary Artery Thrombosis | Dog | Not Specified | Not Specified | Associated with spontaneous reperfusion. | ||
| Aortic Remodeling | Mouse | 1 mg/g in chow | Oral | Attenuated Ang II-induced aortic remodeling. | ||
| Tumor Xenograft (Bladder & Cervical Cancer) | Mouse | 1 mg/kg | Oral | Reduced tumor xenograft growth. | ||
| Tumor Angiogenesis | Mouse | Not Specified | Not Specified | Dose-dependently decreased neovascularization. |
Experimental Protocols
TM5275 in a Mouse Model of Intestinal Fibrosis
-
Animal Model: Chronic intestinal inflammation was induced in BALB/c mice by repeated intrarectal injections of 2,4,6-trinitrobenzene sulfonic acid (TNBS).
-
Treatment: TM5275 was orally administered as a carboxymethyl cellulose (CMC) suspension daily for 2 weeks after the sixth TNBS injection.
-
Efficacy Assessment: The primary outcome was the extent of collagen deposition in the colon, which was assessed by histological analysis.
Tiplaxtinin in a Rat Model of Carotid Thrombosis
-
Animal Model: A rat carotid thrombosis model was utilized.
-
Treatment: Tiplaxtinin was administered orally at a dose of 1 mg/kg.
-
Efficacy Assessment: The primary endpoint was the time to occlusion of the carotid artery.
Signaling Pathways and Experimental Workflows
Caption: General Experimental Workflow for In Vivo Fibrosis Studies.
Conclusion
References
TM5275: A Comparative Analysis of a Highly Selective PAI-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
High Selectivity of TM5275 for PAI-1
Comparative Selectivity Profile of Serine Protease Inhibitors
To contextualize the selectivity of TM5275, the following table presents the inhibition constants (Ki) for several well-known, broadly acting serine protease inhibitors against a panel of common serine proteases. A lower Ki value indicates a higher binding affinity and more potent inhibition.
| Inhibitor | Target Protease | Inhibition Constant (Ki) |
| TM5275 | PAI-1 | IC50: 6.95 μM |
| Trypsin | > 100 μM (No significant inhibition) | |
| Plasmin | > 100 μM (No significant inhibition) | |
| Chymotrypsin | Not reported | |
| Elastase | Not reported | |
| Thrombin | Not reported | |
| Aprotinin | Trypsin (bovine) | 0.06 pM |
| Chymotrypsin | 9 nM | |
| Kallikrein (plasma) | 30 nM | |
| Plasmin (porcine) | 4.0 nM | |
| Elastase (human leukocytes) | 3.5 μM | |
| Leupeptin | Trypsin | 3.5 nM |
| Plasmin | 3.4 μM | |
| Cathepsin B | 4.1 nM | |
| Kallikrein | 19 μM | |
| Chymotrypsin | No inhibition | |
| Elastase | No inhibition | |
| AEBSF | Trypsin | Irreversible inhibitor |
| Chymotrypsin | Irreversible inhibitor | |
| Kallikrein | Irreversible inhibitor | |
| Plasmin | Irreversible inhibitor | |
| Thrombin | Irreversible inhibitor |
Experimental Protocols
The determination of inhibitor selectivity is crucial in drug development. The following is a generalized protocol for a serine protease inhibition assay to determine the IC50 and Ki values of an inhibitor.
Materials and Reagents
-
Purified serine protease
-
Specific chromogenic or fluorogenic substrate for the protease
-
Test inhibitor (e.g., TM5275)
-
Reference inhibitors (e.g., Aprotinin, Leupeptin)
-
Assay buffer (e.g., Tris-HCl, HEPES)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
96-well microplates
-
Microplate reader
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of the serine protease in assay buffer.
-
Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO or water).
-
Prepare serial dilutions of the test and reference inhibitors in DMSO.
-
-
Assay Setup:
-
Add a fixed volume of assay buffer to each well of a 96-well microplate.
-
Add a small volume of the inhibitor dilutions to the appropriate wells. Include a control with no inhibitor (vehicle control).
-
Add the serine protease solution to all wells except for the blank (which contains only buffer and substrate).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the microplate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
-
Visualizing Serine Protease Inhibition and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: General mechanism of serine protease inhibition.
Caption: Workflow for determining serine protease inhibitor activity.
Conclusion
References
In Vivo Target Engagement of TM5275: A Comparative Analysis of PAI-1 Inhibitors
Mechanism of Action: The Fibrinolytic Pathway
Comparative Performance Data
| Compound | Target | IC50 | In Vivo Model | Effective Dose | Key Finding | Reference |
| TM5275 | PAI-1 | 6.95 µM | Rat Thrombosis | 10-50 mg/kg (oral) | Reduced blood clot weight significantly. | |
| PAI-1 | N/A | Non-human Primate Thrombosis | 5 mg/kg + tPA | Enhanced antithrombotic effect of tPA. | ||
| PAI-1 | 9.7 - 60.3 µM (cell viability) | Mouse Xenograft (Cancer) | N/A | Decreased cancer cell viability and induced apoptosis. | ||
| TM5441 | PAI-1 | N/A | Mouse Xenograft (Cancer) | 20 mg/kg (oral) | Disrupted tumor vasculature and decreased tumor growth. | |
| Tiplaxtinin (PAI-039) | PAI-1 | ~8.37 µM (derivative) | N/A | N/A | Serves as a reference PAI-1 inhibitor. | |
| Ticlopidine | Platelet Aggregation | N/A | Rat Thrombosis | 500 mg/kg | Antithrombotic effect equivalent to 50 mg/kg of TM5275. |
Table 2: Pharmacokinetic Properties of TM5275
| Parameter | Species | Dose | Cmax | Time to Cmax | Key Finding | Reference |
| Plasma Concentration | Rat | 10 mg/kg | 17.5 ± 5.2 µM | N/A | Demonstrates oral bioavailability. | |
| Plasma Concentration | Mouse (TM5441) | 20 mg/kg | 11.4 µM | 1 hour | Peak concentration achieved rapidly, undetectable after 23 hours. |
Experimental Protocols and Methodologies
The validation of TM5275's target engagement relies on robust in vivo and in vitro experimental models.
-
Objective: To measure the reduction in blood clot weight following oral administration of TM5275.
-
Methodology:
-
Fischer 344 rats are administered TM5275 (e.g., 10 and 50 mg/kg) or a vehicle control orally.
-
A reference compound, such as ticlopidine (500 mg/kg), is used for comparison.
-
Thrombosis is induced, typically through a combination of vascular injury and stasis.
-
After a set period, the resulting thrombus is excised and weighed.
-
Blood samples are collected to determine plasma concentrations of the compound.
-
-
Endpoint: A statistically significant reduction in clot weight in the treated group compared to the vehicle group indicates antithrombotic activity.
Figure 2: Experimental workflow for the in vivo rat thrombosis model.
This model evaluates the antifibrotic effects of TM5275 in the context of metabolic syndrome.
-
Objective: To assess the ability of TM5275 to ameliorate liver fibrosis.
-
Methodology:
-
Induction: Hepatic fibrosis is induced in rats (e.g., Fischer 344) using a specific diet, such as a choline-deficient L-amino-acid-defined (CDAA) diet, for an extended period (e.g., 12 weeks).
-
Treatment: During the induction phase, rats are orally administered TM5275 daily.
-
Analysis: At the end of the study, liver tissues are harvested for:
-
Histology: Staining with Hematoxylin & Eosin (H&E) for general morphology and Sirius-Red for collagen deposition.
-
Immunohistochemistry: Staining for α-SMA (alpha-smooth muscle actin) to identify activated hepatic stellate cells.
-
-
-
Endpoint: Reduction in collagen deposition, decreased number of activated HSCs, and lower expression of profibrotic genes in the TM5275-treated group.
In vitro assays using cell lines like the rat hepatic stellate cell line (HSC-T6) are used to dissect the molecular mechanisms.
-
Objective: To determine the direct effect of TM5275 on cell proliferation and signaling pathways.
-
Methodology:
-
Cell Culture: HSC-T6 cells are cultured in standard media.
-
Proliferation Assay: Cell viability and proliferation are measured using a WST-1 assay.
-
Western Blotting: Whole-cell lysates are analyzed to detect changes in the phosphorylation status of key signaling proteins like AKT, ERK1/2, and SMAD2/3.
-
-
Endpoint: Inhibition of stimulant-induced cell proliferation and suppression of pro-fibrotic signaling pathways (e.g., AKT phosphorylation) by TM5275.
Alternatives and Competitor Landscape
The choice between these alternatives depends on the desired therapeutic application, route of administration, and specific pathological context. While small molecules like TM5275 offer the advantage of oral bioavailability, biologics may provide enhanced specificity and longer half-lives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Potential of TM5275 in Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Enhanced Antithrombotic Efficacy with TM5275 and tPA Combination
In Vivo Antithrombotic Effects in a Rat Thrombosis Model
Studies in a rat model of venous thrombosis have shown that the combination of TM5275 and tPA exerts a synergistic effect, significantly reducing thrombus weight compared to either agent alone.
Table 1: Antithrombotic Efficacy of TM5275 and tPA in a Rat Model
| Treatment Group | Dose | Mean Thrombus Weight (mg ± SD) | % Reduction vs. Vehicle |
| Vehicle | - | 72.5 ± 2.0 | - |
| TM5275 | 10 mg/kg | 60.9 ± 3.0 | 16.0% |
| TM5275 | 50 mg/kg | 56.8 ± 2.8 | 21.7% |
| tPA | 0.3 mg/kg | - | - |
| TM5275 + tPA | 5 mg/kg + 0.3 mg/kg | Similar to high dose tPA (3 mg/kg) | Significant enhancement |
| Ticlopidine (Reference) | 500 mg/kg | Equivalent to TM5275 (50 mg/kg) | - |
Data sourced from in vivo rat thrombosis models.
Profibrinolytic Effects on Vascular Endothelial Cells
Table 2: In Vitro Profibrinolytic Effects of TM5275
| Treatment | Concentration | Effect on tPA-GFP Retention on VECs | Effect on Plasminogen Accumulation | Effect on Fibrin Clot Dissolution |
| Control (DMSO) | - | Baseline | Baseline | Baseline |
| TM5275 | 20 µM | Significantly prolonged | Enhanced | Enhanced |
| TM5275 | 100 µM | Significantly prolonged | Enhanced | Enhanced |
Data from in vitro studies on vascular endothelial cells expressing GFP-tagged tPA.
Signaling Pathways and Mechanisms of Action
References
- 1. What are the new molecules for PAI-1 inhibitors? [synapse.patsnap.com]
- 2. PAI-1 Inhibition – Another Therapeutic Option for Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
Assessing TM5275 Sodium's Impact on Tumor Vasculature: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy on Tumor Vasculature
The following tables summarize the quantitative effects of TM5275 sodium and its alternatives on key parameters of tumor vasculature, based on preclinical studies.
Table 1: In Vitro Inhibition of Endothelial Cell Tube Formation
| Compound | Class | Concentration | Inhibition of Tube Formation (%) | Cell Line | Reference |
| TM5275 | PAI-1 Inhibitor | Not Specified | Inhibited EC branching | Endothelial Cells | [1] |
| TM5441 | PAI-1 Inhibitor | Not Specified | Inhibited EC branching | Endothelial Cells | |
| Sunitinib | VEGF Receptor Inhibitor | 10 nM | 44% reduction in MVD (organotypic) | U87MG, GL15 | |
| Combretastatin A-4P | Vascular Disrupting Agent | Low Doses | Inhibited capillary tube formation | Endothelial Cells |
Note: Specific quantitative data for TM5275 on tube formation was not available in the reviewed literature; data for the related compound TM5441 is presented. MVD refers to Microvessel Density.
Table 2: In Vivo Effects on Tumor Vasculature
| Compound | Class | Dosage | Tumor Model | Key Vascular Effect | Quantitative Change | Reference |
| TM5441 | PAI-1 Inhibitor | 20 mg/kg daily | HT1080 & HCT116 xenografts | Vascular disruption | Not statistically significant effect on tumor growth | |
| Tiplaxtinin (PAI-039) | PAI-1 Inhibitor | 5 and 20 mg/kg | T24 bladder cancer xenograft | Reduced microvessel density | Significant reduction | |
| Bevacizumab | VEGF Inhibitor | Varies | Ovarian Cancer | Reduced microvessel density | HR=0.40 (PFS, high MVD) | |
| Sunitinib | VEGF Receptor Inhibitor | 80 mg/kg | U87MG GBM xenograft | Reduced microvessel density | 74% reduction | |
| Combretastatin A-4P | Vascular Disrupting Agent | 100 mg/kg | Murine tumor | Reduced perfused vascular volume | <10% of original volume at 6h |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Endothelial Cell Tube Formation Assay (Matrigel Assay)
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Preparation of Matrigel: Thaw Matrigel on ice overnight. Using pre-cooled pipette tips, coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to polymerize at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in appropriate media containing the test compound (e.g., TM5275) or vehicle control.
-
Incubation: Seed the cells onto the prepared Matrigel. Incubate for 4-18 hours at 37°C to allow for tube formation.
-
Quantification: Visualize the tube network using a microscope. The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.
In Vivo Tumor Xenograft Model and Microvessel Density (MVD) Analysis
This in vivo model evaluates the effect of a compound on tumor growth and the formation of new blood vessels within the tumor.
-
Tumor Cell Implantation: Subcutaneously inject human tumor cells (e.g., HT1080, T24) into the flank of immunodeficient mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) or vehicle control orally or via injection according to the specified dosage and schedule.
-
Tumor Growth Measurement: Monitor tumor volume regularly using calipers.
-
Immunohistochemistry for MVD: At the end of the study, excise the tumors and fix them in formalin. Embed the tumors in paraffin and section them. Stain the sections with an antibody against an endothelial cell marker, such as CD31.
-
MVD Quantification: Identify areas of highest vascularity ("hot spots") under low magnification. Count the number of stained microvessels in several high-power fields to determine the average microvessel density.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by this compound and its alternatives, as well as a typical experimental workflow for assessing their impact on tumor vasculature.
References
- 1. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - Public Library of Science - Figshare [plos.figshare.com]
- 3. ahajournals.org [ahajournals.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
TM5275 Sodium: A Comparative Analysis of its Pro-Apoptotic Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction to TM5275 and its Target: PAI-1
Comparative Efficacy of TM5275 in Inducing Apoptosis
Quantitative Analysis of Apoptosis Induction
The following tables summarize the quantitative data on the pro-apoptotic effects of TM5275 and the comparative compound TM5441 on different cancer cell lines.
Table 1: Caspase 3/7 Activity
| Cell Line | Compound | Concentration (µM) | Fold Change in Caspase 3/7 Activity (vs. DMSO) |
| HT1080 (Fibrosarcoma) | TM5275 | 100 | ~3-fold[1] |
| TM5441 | 100 | ~37-fold | |
| HCT116 (Colorectal Carcinoma) | TM5275 | 100 | ~5-fold |
| TM5441 | 100 | ~32-fold |
Table 2: Induction of Apoptosis (Annexin V/PI Staining)
| Cell Line | Compound | Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| HT1080 (Fibrosarcoma) | TM5275 | 75 | - | ~72.9% (total apoptosis) |
| HCT116 (Colorectal Carcinoma) | TM5275 | 100 | - | ~48.2% (total apoptosis) |
| HT1080 (Fibrosarcoma) | TM5275 | 50 | Statistically significant increase | Statistically significant increase |
| TM5441 | 50 | Statistically significant increase | Statistically significant increase | |
| HCT116 (Colorectal Carcinoma) | TM5275 | 50 | Statistically significant increase | Statistically significant increase |
| TM5441 | 50 | Statistically significant increase | Statistically significant increase |
Table 3: Cell Viability (IC50)
| Cell Line | Compound | IC50 (µM) |
| MDA-MB-231 (Breast Cancer) | TM5275/TM5441 | 9.7 - 60.3 |
| HCT116 (Colorectal Carcinoma) | TM5275/TM5441 | 9.7 - 60.3 |
| HT1080 (Fibrosarcoma) | TM5275/TM5441 | 9.7 - 60.3 |
| Jurkat (T-cell Leukemia) | TM5275/TM5441 | 9.7 - 60.3 |
| Daoy (Medulloblastoma) | TM5275/TM5441 | 9.7 - 60.3 |
Mechanism of Action: The PAI-1/uPA Signaling Pathway
Experimental Protocols
The data presented in this guide were primarily generated using the following key experimental methodologies.
Caspase 3/7 Activity Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of TM5275, a comparator compound (e.g., TM5441), or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 48 hours).
-
Lysis and Reagent Addition: A luminogenic substrate for caspase-3 and caspase-7 is added to the wells.
-
Measurement: Luminescence, which is proportional to caspase activity, is measured using a plate reader.
-
Analysis: Data is normalized to the vehicle control to determine the fold change in caspase activity.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis
-
Cell Culture and Treatment: Cells are cultured and treated with the compounds of interest as described above.
-
Cell Harvesting: Adherent cells are detached, and all cells (including those in the supernatant) are collected by centrifugation.
-
Staining: Cells are washed and resuspended in a binding buffer containing FITC-conjugated Annexin V and PI.
-
Incubation: The cell suspension is incubated in the dark to allow for staining.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic) is quantified.
Caption: Experimental workflow for assessing apoptosis.
Comparison with Other Apoptosis-Inducing Agents
While TM5275 demonstrates a clear pro-apoptotic effect, its potency can be contextualized by comparing it to other classes of apoptosis inducers.
-
HDAC Inhibitors: Compounds like sodium butyrate are known to induce apoptosis in cancer cells, often through the intrinsic pathway by altering the expression of Bcl-2 family proteins.
-
Chemotherapeutic Agents: Standard chemotherapeutic drugs such as doxorubicin and cisplatin induce apoptosis through DNA damage pathways.
-
Targeted Therapies: Other targeted therapies, such as IAP (Inhibitor of Apoptosis Protein) inhibitors, directly target anti-apoptotic proteins to promote cell death.
Conclusion
References
- 1. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Plasminogen activator inhibitor-1 promotes immune evasion in tumors by facilitating the expression of programmed cell death-ligand 1 [frontiersin.org]
Comparative Efficacy of TM5275 and Other PAI-1 Inhibitors in Preclinical Disease Models
Performance in Cancer Models
TM5275 and its derivative, TM5441, have been evaluated for their anti-tumorigenic properties in various cancer cell lines and in vivo models. Both compounds have been shown to decrease cell viability and induce apoptosis.
Table 1: Comparative In Vitro Efficacy of TM5275 and TM5441 in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Key Findings |
|---|---|---|---|
| TM5275 | HT1080 (Fibrosarcoma), HCT116 (Colon Carcinoma) | 9.7 - 60.3 | Induced intrinsic apoptosis; increased caspase 3/7 activity (3-5 fold).[4] |
| TM5441 | HT1080 (Fibrosarcoma), HCT116 (Colon Carcinoma), Daoy (Medulloblastoma), MDA-MB-231 (Breast Cancer), Jurkat (T-cell leukemia) | 13.9 - 51.1 | Induced intrinsic apoptosis; stronger induction of caspase 3/7 activity (32-37 fold) compared to TM5275.[4] |
Efficacy in Fibrotic Disease Models
Table 2: Comparative Efficacy of PAI-1 Inhibitors in Preclinical Fibrosis Models
| Compound | Disease Model | Dose | Key Findings |
|---|---|---|---|
| TM5275 | TNBS-induced intestinal fibrosis (mice) | 50 mg/kg/day | Significantly reduced collagen deposition and increased MMP-9 expression. |
| TM5275 | Metabolic syndrome-related hepatic fibrosis (rats) | Not specified | Markedly ameliorated the development of hepatic fibrosis. |
| TM5441 | Nω-nitro-L-arginine methyl ester (L-NAME)-induced periaortic fibrosis (mice) | Not specified | Resulted in a 34% reduction in periaortic fibrosis. |
In a model of trinitrobenzene sulfonic acid (TNBS)-induced colitis in mice, which mimics intestinal fibrosis, oral administration of TM5275 at 50 mg/kg/day significantly attenuated collagen deposition. This anti-fibrotic effect was associated with an upregulation of matrix metalloproteinase-9 (MMP-9), an enzyme involved in extracellular matrix degradation.
Performance in Thrombosis Models
Table 3: Comparative Efficacy of PAI-1 Inhibitors in Preclinical Thrombosis Models
| Compound | Disease Model | Dose | Key Findings |
|---|---|---|---|
| TM5275 | In vitro human plasma clot lysis assay | Not specified | Effectively inhibited PAI-1, allowing for clot lysis similar to the addition of tPA. |
| Tiplaxtinin (PAI-039) | Ferric chloride-induced carotid artery thrombosis (rats) | 1.0 mg/kg | Increased time to occlusive thrombosis from 18.2 min (control) to 46.1 min. |
| Tiplaxtinin (PAI-039) | Venous thrombosis (rats) | 1 mg/kg | 52% decrease in thrombus weight versus controls. |
Experimental Protocols
Induction of Chronic Colitis and Intestinal Fibrosis (TNBS Model)
This protocol describes the induction of chronic colitis and fibrosis in mice, as utilized in the evaluation of TM5275.
-
Animals: Female BALB/c mice (6 weeks old) are used.
-
Induction: Chronic colitis is induced by weekly intrarectal injections of 2% trinitrobenzene sulfonic acid (TNBS).
-
Treatment: TM5275 is administered orally as a carboxymethyl cellulose (CMC) suspension daily for a specified period (e.g., 2 weeks) after the onset of fibrosis (e.g., after the 6th TNBS injection).
-
Assessment:
-
Histological Analysis: Colon tissues are stained with Masson's trichrome to visualize and quantify collagen deposition.
-
Collagen Assay: Tissue collagen content is measured using the Sircol collagen assay.
-
Ferric Chloride-Induced Arterial Thrombosis Model
This protocol outlines a common method for inducing arterial thrombosis to evaluate anti-thrombotic agents like Tiplaxtinin.
-
Animals: Male Sprague-Dawley rats are used.
-
Procedure: The carotid artery is exposed, and vascular injury is induced by the topical application of ferric chloride (FeCl3).
-
Assessment:
-
Blood Flow Monitoring: Blood flow in the carotid artery is monitored using an ultrasonic flow probe to determine the time to occlusive thrombosis.
-
Thrombus Weight: In venous thrombosis models, the formed thrombus is excised and weighed.
-
Signaling Pathways and Experimental Workflows
PAI-1 Signaling Pathway in Fibrosis
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of TM5275 Sodium in PAI-1 Overexpressing Models: A Guide for Researchers
This document summarizes key experimental data, details methodologies for critical in vivo and in vitro studies, and visualizes relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of TM5275's performance and mechanism of action.
Quantitative Data Summary
The following tables provide a structured overview of the in vitro and in vivo efficacy of TM5275 and its comparators.
| Compound | Assay | Cell Line/System | IC50 | Reference |
| TM5275 sodium | PAI-1 Inhibition (tPA-dependent hydrolysis) | --- | 6.95 μM | [1] |
| Cell Viability | HT1080 (Fibrosarcoma) | ~25 μM | [1] | |
| Cell Viability | HCT116 (Colorectal Carcinoma) | ~30 μM | [1] | |
| Cell Viability | Daoy (Medulloblastoma) | ~40 μM | [1] | |
| Cell Viability | MDA-MB-231 (Breast Cancer) | ~35 μM | [1] | |
| Cell Viability | Jurkat (T-cell Leukemia) | ~20 μM | ||
| TM5441 | Cell Viability | HT1080 (Fibrosarcoma) | ~15 μM | |
| Cell Viability | HCT116 (Colorectal Carcinoma) | ~10 μM | ||
| Cell Viability | Daoy (Medulloblastoma) | ~20 μM | ||
| Cell Viability | MDA-MB-231 (Breast Cancer) | ~25 μM | ||
| Cell Viability | Jurkat (T-cell Leukemia) | ~10 μM | ||
| Tiplaxtinin (PAI-039) | PAI-1 Inhibition | --- | 2.7 μM | |
| Cell Viability | T24 (Bladder Cancer) | 43.7 ± 6.3 μM | ||
| Cell Viability | UM-UC-14 (Bladder Cancer) | 52.8 ± 1.6 μM | ||
| PAI-749 | PAI-1 Inhibition (tPA-dependent hydrolysis) | --- | 8.37 μM |
Table 2: In Vivo Efficacy of TM5275 and Comparators
| Compound | Model | Species | Dosing | Key Findings | Reference |
| This compound | TNBS-induced Colitis | Mouse | 50 mg/kg, oral, daily for 2 weeks | Decreased collagen deposition. Upregulated MMP-9. | |
| This compound | Rat Thrombosis Model | Rat | 10 and 50 mg/kg | Significantly lower blood clot weights compared to vehicle. | |
| TM5441 | HT1080 & HCT116 Xenografts | Mouse | 20 mg/kg, oral, daily | Increased tumor cell apoptosis and disrupted tumor vasculature. | |
| Tiplaxtinin (PAI-039) | Vena Cava Thrombosis | Rat | 3, 10, and 30 mg/kg | Significant reduction in thrombus weight. | |
| Tiplaxtinin (PAI-039) | T24 & HeLa Xenografts | Mouse | 5 and 20 mg/kg, oral | Markedly reduced subcutaneous tumor growth. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet-Induced Liver Fibrosis in Rats
-
Animals: Male Wistar or Fischer 344 rats are commonly used.
-
Diet: The CDAA diet is characterized by a lack of choline and a defined amino acid composition, with a low quantity of methionine (0.1%).
-
Induction: Rats are fed the CDAA diet ad libitum for a period of 6 to 12 weeks. A control group receives a corresponding control diet.
-
Assessments:
-
Histopathology: Liver tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Picrosirius Red for collagen deposition to assess fibrosis.
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver injury.
-
-
Drug Administration: TM5275 or comparator compounds are typically administered orally via gavage daily for a specified treatment period during the diet administration.
2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Mice
-
Animals: Female CD-1 or BALB/c mice are often used.
-
Induction:
-
Mice are fasted for 24 hours.
-
Under light anesthesia, a catheter is inserted intrarectally.
-
A solution of TNBS (typically 2.5% in 50% ethanol) is administered to break the mucosal barrier and induce a Th1-mediated inflammatory response.
-
To establish a chronic model with fibrosis, repeated administrations of TNBS (e.g., weekly for 6-8 weeks) are performed.
-
-
Assessments:
-
Clinical Signs: Body weight, stool consistency, and the presence of fecal blood are monitored regularly.
-
Macroscopic Assessment: At the end of the study, the colon is excised, and its length and weight are measured. The presence of ulcerations and the thickness of the colon wall are scored.
-
Histopathology: Colon sections are stained with H&E to evaluate inflammation and Masson's trichrome to assess collagen deposition and fibrosis.
-
Biochemical Markers: Myeloperoxidase (MPO) activity in the colon tissue is measured as an indicator of neutrophil infiltration. Cytokine levels (e.g., TNF-α) can be measured in colon homogenates.
-
-
Drug Administration: TM5275 or other inhibitors are administered orally, typically starting after the establishment of chronic inflammation and fibrosis.
Signaling Pathways and Experimental Workflows
References
Safety Operating Guide
Proper Disposal of TM5275 Sodium: A Guide for Laboratory Professionals
Hazard and Disposal Summary
All quantitative and qualitative data regarding the hazards and disposal of TM5275 sodium are summarized in the table below. This information is derived from the product's Safety Data Sheet (SDS).
| Parameter | Description |
| Product Name | TM5275 (sodium) |
| CAS Number | 1103926-82-4 |
| Primary Hazards | Harmful if swallowed (Acute toxicity, oral, Category 4).[1] Very toxic to aquatic life (Hazardous to the aquatic environment, acute hazard, Category 1).[1] |
| Personal Protective Equipment (PPE) | Lab coat, safety glasses, and appropriate chemical-resistant gloves. |
| Primary Disposal Route | Collection for disposal by an approved hazardous waste management service.[1] |
| Prohibited Disposal Methods | Do not dispose of down the drain or in regular trash. Avoid release to the environment.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the safe disposal of this compound waste, including pure compound, contaminated solutions, and empty containers.
1. Waste Segregation and Collection:
- Designate a specific, clearly labeled hazardous waste container for this compound waste. The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.
- Collect all waste containing this compound, including unused solid compound, experimental solutions, and contaminated materials (e.g., pipette tips, weighing boats), in this designated container.
- Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Labeling of Waste Containers:
- Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards ("Toxic," "Environmental Hazard").
- Indicate the accumulation start date on the label.
3. Storage of Waste:
- Store the sealed waste container in a designated satellite accumulation area within the laboratory.
- Ensure the storage area is secure, away from drains, and in a location that minimizes the risk of spills.
4. Disposal of Empty Containers:
- An empty container that held this compound must be managed as hazardous waste.
- If institutional policy allows for the decontamination of empty containers, triple rinse the container with a suitable solvent (e.g., ethanol or a solvent in which this compound is soluble).
- Collect the rinsate as hazardous waste in the designated this compound waste container.
- After triple rinsing, deface the original product label and dispose of the container as directed by your institution's EHS guidelines.
5. Arranging for Waste Pickup:
- Once the waste container is full or has reached the maximum accumulation time allowed by your institution, contact your EHS office to arrange for pickup by a licensed hazardous waste disposal company.
- Do not attempt to treat or neutralize the this compound waste unless you have a validated and approved protocol from your EHS office.
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling TM5275 sodium
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling TM5275 sodium. It offers procedural, step-by-step guidance for safe operational use and disposal.
Hazard and Safety Data
This compound is a chemical compound that requires careful handling to ensure laboratory safety. Below is a summary of its key hazard and storage information.
| Parameter | Value | Reference |
| GHS Classification | Acute toxicity, oral (Category 4), H302; Hazardous to the aquatic environment, acute hazard (Category 1), H400 | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed. H400: Very toxic to aquatic life. | [1] |
| Storage Temperature | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
| Incompatibilities | Strong oxidizing agents, acids. Avoid contact with water or moisture. | [2] |
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, as well as other sodium compounds, the following personal protective equipment is mandatory.
-
Eye Protection: ANSI-approved, tight-fitting safety goggles are required.
-
Hand Protection: Chemical-resistant nitrile gloves are recommended. It is important to consult with the glove manufacturer to ensure compatibility.
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are essential to prevent skin exposure.
-
Respiratory Protection: If there is a risk of dust formation or inhalation, a full-face respirator with multi-purpose combination respirator cartridges should be used.
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
All work with this compound must be conducted in a certified chemical fume hood or a glove box to ensure adequate ventilation.
-
Ensure that a safety shower and an eyewash station are readily accessible before beginning any work.
-
Keep a supply of dry sand or a Class D fire extinguisher available in the work area for potential spills. Do not use water, carbon dioxide, or halogenated extinguishing agents.
-
Remove all sources of ignition and combustible materials from the handling area.
2. Handling Procedure:
-
Wear the appropriate personal protective equipment (PPE) as detailed above.
-
Wash hands thoroughly before and after handling the product. Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the area where this compound is handled.
-
When transferring the powder, use spark-resistant tools.
-
Avoid the formation of dust during handling.
-
Keep the container tightly sealed when not in use and store it in a cool, dry, and well-ventilated area.
3. Spill Management:
-
In the event of a spill, control all sources of ignition.
-
Wearing appropriate PPE, cover the spill with dry sand.
-
Use spark-resistant tools to scoop the spilled material into a designated container for disposal.
-
Do not use water or combustible materials like sawdust for cleanup.
4. First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor immediately. Rinse the mouth with water. Do NOT induce vomiting.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, removing any contact lenses. Seek prompt medical attention.
-
Skin Contact: Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical advice.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Dispose of the contents and the container at an approved waste disposal plant.
-
Collect any spillage, as the substance is very toxic to aquatic life.
-
For waste scraps, a specific procedure for neutralization may be required. This generally involves slowly adding the scraps to 95% ethanol in an Erlenmeyer flask, followed by the careful addition of water to ensure complete reaction. This procedure should only be performed by trained personnel in a fume hood. The resulting solution must be labeled as hazardous waste and disposed of according to institutional and local regulations.
Workflow for Handling and Disposal of this compound
Caption: Workflow for Safe Handling and Disposal of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
